molecular formula C6H11NO2S B1267445 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 39124-16-8

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No.: B1267445
CAS No.: 39124-16-8
M. Wt: 161.22 g/mol
InChI Key: WIPRZHGCPZSPLJ-UHFFFAOYSA-N
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Description

4-aminotetrahydro-2H-thiopyran-4-carboxylic acid is a L-alpha-amino acid.

Properties

IUPAC Name

4-aminothiane-4-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPRZHGCPZSPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959930
Record name 4-Aminothiane-4-carboxylic acid
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Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39124-16-8
Record name 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid
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Record name 4-aminothiane-4-carboxylic acid
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Record name 4-aminothiane-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Core Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document collates available physicochemical data, outlines plausible synthetic routes, and discusses potential, though currently unelucidated, biological activities. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide also draws upon information available for its close structural analogue, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, for comparative purposes, with all such instances clearly noted.

Core Physicochemical Properties

This compound is a unique cyclic amino acid characterized by a thiopyran ring, which imparts specific stereochemical and electronic properties.[1] Its structure, combining both an amino and a carboxylic acid group on the same quaternary carbon, suggests zwitterionic character and potential for diverse chemical interactions.[2][3]

Structural and General Data
PropertyValueReference(s)
IUPAC Name 4-aminothiane-4-carboxylic acid[4]
Synonyms 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-aminothiane-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran[4]
CAS Number 39124-16-8[4]
Molecular Formula C₆H₁₁NO₂S[4]
Molecular Weight 161.22 g/mol [4]
Canonical SMILES C1CSCC1(C(=O)O)N[4]
InChI Key WIPRZHGCPZSPLJ-UHFFFAOYSA-N[4]
Appearance Assumed to be a solid at room temperature, similar to its pyran analogue.[3]
Storage Temperature 2-8°C[5]
Computed Physicochemical Data

The following table summarizes computed physicochemical properties, which are valuable for predicting the compound's behavior in various systems. It is important to note that these are theoretical values and await experimental verification.

PropertyValueReference(s)
XLogP3-AA (LogP) -2.4[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]
Exact Mass 161.05104977[4]
Topological Polar Surface Area 88.6 Ų[4]
Experimental Physicochemical Data (and Analogues for Comparison)
PropertyThis compound4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Analogue)Reference(s) for Analogue
Melting Point Data not available>265°C (decomposition)[3][6]
Solubility Data not availableSlightly soluble in water and aqueous bases. The hydrochloride salt has superior aqueous solubility.[2][3]
pKa Data not available2.06 ± 0.20 (Predicted)[3]

Experimental Protocols: Synthetic Approaches

The synthesis of this compound is not explicitly detailed in the available literature. However, based on established methods for the synthesis of α,α-disubstituted amino acids, a plausible route involves the use of tetrahydrothiopyran-4-one as a starting material. Two common methods for this transformation are the Strecker and the Bucherer-Bergs syntheses.[4][7][8][9]

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a two-step process that produces an amino acid from a ketone (or aldehyde).[4][8][10] The proposed pathway for the title compound is outlined below.

Strecker_Synthesis Ketone Tetrahydrothiopyran-4-one Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Step 1 Reagents1 + NH4Cl, KCN Product 4-Aminotetrahydro-2H-thiopyran- 4-carboxylic acid Aminonitrile->Product Step 2 Reagents2 + H3O+ (Hydrolysis)

Caption: Proposed Strecker synthesis of the title compound.

Methodology:

  • Formation of the α-Aminonitrile: Tetrahydrothiopyran-4-one is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The ammonium chloride serves as a source of ammonia, which forms an imine with the ketone. Subsequent nucleophilic attack by the cyanide ion yields the α-aminonitrile intermediate.[4][8]

  • Hydrolysis: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using a strong mineral acid like HCl). This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.[4][8]

Proposed Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[7][9]

Bucherer_Bergs_Synthesis Ketone Tetrahydrothiopyran-4-one Hydantoin Hydantoin Intermediate Ketone->Hydantoin Step 1 Reagents1 +(NH4)2CO3, KCN Product 4-Aminotetrahydro-2H-thiopyran- 4-carboxylic acid Hydantoin->Product Step 2 Reagents2 + H3O+ or OH- (Hydrolysis)

Caption: Proposed Bucherer-Bergs synthesis of the title compound.

Methodology:

  • Hydantoin Formation: Tetrahydrothiopyran-4-one is heated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a suitable solvent such as aqueous ethanol. This one-pot reaction forms a 5,5-disubstituted hydantoin derivative.[7][9]

  • Hydrolysis: The resulting hydantoin is then hydrolyzed, typically under strong acidic or basic conditions, to open the heterocyclic ring and yield the desired amino acid.[7]

Purification

Purification of the final product would likely involve standard techniques for amino acids, such as recrystallization or ion-exchange chromatography, to remove unreacted starting materials and by-products. The purity of the final compound can be assessed using techniques like NMR spectroscopy and mass spectrometry.[2]

Biological Activity and Potential Signaling Pathways

There is currently a lack of specific biological data for this compound in the scientific literature. However, the structural motifs present in the molecule allow for informed speculation on its potential biological roles.

  • Enzyme Inhibition: Thiopyran derivatives are known to act as enzyme inhibitors.[2][3] The carboxylic acid and amino groups of the title compound could interact with active sites of various enzymes, potentially inhibiting their function.

  • Anticancer Properties: Various thiopyran analogues have been investigated for their antiproliferative activity against cancer cell lines.[11] The mechanism for such compounds can involve cell cycle arrest and the induction of apoptosis.

  • GABA Analogue: As a cyclic amino acid, it shares structural similarities with GABA (gamma-Aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of interest in neuroscience research for their potential to selectively target GABA receptors.

Hypothetical Mechanism of Action: Enzyme Inhibition

Given the prevalence of enzyme inhibition among thiopyran derivatives, a plausible, though unconfirmed, mechanism of action for this compound is the inhibition of a key cellular enzyme. The diagram below illustrates a generic workflow for investigating such an activity and a hypothetical signaling consequence.

Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for this compound. It is intended to illustrate a potential mechanism of action for research and discussion purposes only.

Hypothetical_Pathway cluster_workflow Experimental Workflow cluster_pathway Hypothetical Signaling Pathway Compound 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid Assay In Vitro Enzyme Assay Compound->Assay TargetEnzyme Target Enzyme (e.g., Kinase, Protease) TargetEnzyme->Assay CellAssay Cell-Based Assay (e.g., Proliferation, Apoptosis) Assay->CellAssay Confirm Cellular Activity UpstreamSignal Upstream Signal (e.g., Growth Factor) Enzyme_Active Enzyme (Active) UpstreamSignal->Enzyme_Active Product Product (Phosphorylated Substrate) Enzyme_Active->Product Catalyzes Enzyme_Inactive Enzyme (Inactive) Substrate Substrate Substrate->Product Downstream Downstream Signaling (e.g., Proliferation, Survival) Product->Downstream Inhibitor Title Compound Inhibitor->Enzyme_Active Inhibits

Caption: Hypothetical workflow and signaling pathway for enzyme inhibition.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule. The available computed data suggests it possesses physicochemical properties that make it a candidate for biological activity. Plausible and well-established synthetic routes, such as the Strecker and Bucherer-Bergs reactions, provide a clear path for its chemical synthesis and subsequent investigation.

Future research should prioritize the experimental determination of its core physical properties, the development and optimization of a robust synthetic protocol, and a thorough biological evaluation. Screening this compound against various enzyme classes, cancer cell lines, and CNS receptor panels would be a logical first step to elucidating its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide on the Chemical Structure and Conformation of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a fascinating, non-proteinogenic cyclic amino acid that holds significant potential in medicinal chemistry and drug design. Its constrained six-membered heterocyclic scaffold, featuring a sulfur atom and geminal amino and carboxylic acid functionalities, imparts unique stereochemical properties that can influence the conformation of peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure and conformational analysis of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous systems and outlines the established experimental and computational methodologies for its thorough characterization.

Chemical Structure and Properties

This compound possesses a tetrahydrothiopyran ring, which is a six-membered saturated heterocycle containing a sulfur atom. The key structural feature is the substitution at the C4 position with both an amino group (-NH₂) and a carboxylic acid group (-COOH).

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁NO₂S
Molecular Weight 161.22 g/mol
CAS Number 39124-16-8
IUPAC Name This compound

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the six-membered ring, which is analogous to cyclohexane. The presence of the sulfur heteroatom and the substituents at C4 introduces specific stereoelectronic effects that influence the stability of different conformers.

Chair Conformations

The tetrahydrothiopyran ring is expected to exist predominantly in two rapidly interconverting chair conformations. The key distinction between these conformers lies in the axial or equatorial orientation of the amino and carboxylic acid groups.

Due to the geminal substitution at C4, one substituent will be in an axial position while the other is in an equatorial position in a given chair conformation. Ring inversion will swap these positions.

Figure 1: Chair Conformations of this compound

G Chair Conformations of the Target Molecule cluster_axial_amino Conformer A (Axial Amino) cluster_equatorial_amino Conformer B (Equatorial Amino) AxialAmino EquatorialAmino AxialAmino->EquatorialAmino Ring Inversion EquatorialAmino->AxialAmino G Workflow for Conformational Analysis Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification NMR_Analysis NMR Spectroscopic Conformational Analysis (¹H, ¹³C, NOESY, ROESY) Purification->NMR_Analysis XRay Single Crystal X-ray Crystallography Purification->XRay If suitable crystals form Data_Analysis Data Analysis and Conformer Population Determination NMR_Analysis->Data_Analysis XRay->Data_Analysis Computational Computational Modeling (DFT, Molecular Mechanics) Computational->Data_Analysis Final_Structure Elucidation of Dominant Conformer(s) and Energy Profile Data_Analysis->Final_Structure

An In-Depth Technical Guide to the Synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic amino acid of interest in medicinal chemistry and drug development. The primary focus is on the adaptation of classical amino acid syntheses, namely the Strecker and Bucherer-Bergs reactions, starting from the readily accessible precursor, tetrahydrothiopyran-4-one.

Overview of Synthetic Strategies

The synthesis of this compound is not as widely documented as its oxo-analog, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. However, the fundamental synthetic transformations for introducing an amino and a carboxyl group at a ketone position are well-established. The two most prominent and analogous methods are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence with the key starting material, tetrahydrothiopyran-4-one (also known as thiane-4-one).

A crucial initial step is the synthesis of this ketone precursor. A common and effective method for this is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.

Synthesis of the Precursor: Tetrahydrothiopyran-4-one

The synthesis of the starting ketone, tetrahydrothiopyran-4-one, is a critical prerequisite. A reliable method involves a two-step process starting with the Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation and Decarboxylation

Step 1: Synthesis of Methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate

To a suspension of sodium hydride (60% dispersion in mineral oil, approximately 1.2 equivalents) in anhydrous toluene, a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene is added dropwise under an inert atmosphere (e.g., argon or nitrogen). A catalytic amount of dry methanol is carefully added to initiate the reaction. The mixture is then heated to reflux for several hours (typically 18-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to Tetrahydrothiopyran-4-one

The crude methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate is then subjected to acidic hydrolysis and decarboxylation. The crude ester is suspended in an aqueous solution of a strong acid, such as 10% sulfuric acid, and heated to reflux for several hours. The reaction is complete when carbon dioxide evolution ceases. After cooling, the mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude tetrahydrothiopyran-4-one can be purified by vacuum distillation.

Quantitative Data for Tetrahydrothiopyran-4-one Synthesis
ParameterValueReference
Starting Material Dimethyl 3,3'-thiodipropionateGeneric Dieckmann Condensation Protocols
Key Reagents Sodium Hydride, Toluene, Sulfuric AcidGeneric Dieckmann Condensation Protocols
Typical Yield 60-80% (overall for two steps)General literature on Dieckmann condensation
Purity >95% after vacuum distillationGeneral laboratory practice

Synthesis of this compound

With the precursor ketone in hand, the subsequent steps focus on the introduction of the amino and carboxylic acid functionalities.

Strecker Synthesis Pathway

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[1][2] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

Strecker_Synthesis ketone Tetrahydrothiopyran-4-one aminonitrile 4-Amino-4-cyano-tetrahydrothiopyran ketone->aminonitrile + NH₃, KCN amino_acid 4-Aminotetrahydro-2H-thiopyran- 4-carboxylic acid aminonitrile->amino_acid H₃O⁺ (Hydrolysis)

Caption: Strecker synthesis pathway for the target molecule.

Step 1: Formation of 4-Amino-4-cyano-tetrahydrothiopyran

In a suitable reaction vessel, a mixture of water and ethanol is prepared. To this solvent system, ammonium carbonate (approximately 3.0 equivalents) and potassium cyanide (approximately 1.2 equivalents) are added and stirred until dissolved. Tetrahydrothiopyran-4-one (1.0 equivalent) is then added to the solution. The reaction mixture is heated to 60-70°C and stirred for 3-4 hours. The progress of the reaction can be monitored by TLC. After completion, the mixture is cooled, and the resulting aminonitrile intermediate may precipitate or can be extracted.

Step 2: Hydrolysis to this compound

The crude 4-amino-4-cyano-tetrahydrothiopyran is then subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid, such as concentrated hydrochloric acid. The mixture is refluxed for several hours until the nitrile is fully converted to the carboxylic acid. After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or acetone), and dried under vacuum.

Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is another multicomponent reaction that synthesizes hydantoins from ketones, which can then be hydrolyzed to α-amino acids.[3][4]

Bucherer_Bergs_Reaction ketone Tetrahydrothiopyran-4-one hydantoin Thiaspirohydantoin ketone->hydantoin + (NH₄)₂CO₃, KCN amino_acid 4-Aminotetrahydro-2H-thiopyran- 4-carboxylic acid hydantoin->amino_acid Base Hydrolysis (e.g., Ba(OH)₂)

Caption: Bucherer-Bergs reaction pathway for the target molecule.

Step 1: Synthesis of the Spiro-hydantoin Intermediate

Tetrahydrothiopyran-4-one (1.0 equivalent), potassium cyanide (or sodium cyanide, approximately 2.0 equivalents), and ammonium carbonate (approximately 2.0 equivalents) are combined in a solvent mixture, typically aqueous ethanol. The reaction mixture is heated in a sealed vessel or under reflux at a temperature of 80-100°C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the hydantoin product is typically precipitated by acidification with an acid like hydrochloric acid. The solid is collected by filtration and washed.

Step 2: Hydrolysis of the Hydantoin

The isolated spiro-hydantoin is then hydrolyzed to the desired amino acid. This is commonly achieved by heating the hydantoin with a strong base, such as barium hydroxide, in water under reflux for an extended period. After the hydrolysis is complete, the barium ions are precipitated by the addition of sulfuric acid or by bubbling carbon dioxide through the solution. The precipitate is removed by filtration, and the filtrate containing the amino acid is concentrated. The product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions and general principles. It is important to note that these are estimates, and actual results may vary depending on specific experimental conditions.

Reaction PathwayKey ReagentsIntermediateTypical Yield (estimated)Purity (estimated)
Strecker Synthesis NH₄OH/NH₄Cl, KCN/NaCN, HClα-Aminonitrile50-70%>95% after recrystallization
Bucherer-Bergs (NH₄)₂CO₃, KCN/NaCN, Ba(OH)₂Spiro-hydantoin40-60%>95% after recrystallization

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of the target compound.

Experimental_Workflow start Start: Tetrahydrothiopyran-4-one reaction_step Reaction: Strecker or Bucherer-Bergs start->reaction_step workup Reaction Workup: Quenching, Extraction reaction_step->workup hydrolysis Hydrolysis of Intermediate workup->hydrolysis purification Purification: Precipitation, Recrystallization hydrolysis->purification characterization Characterization: NMR, MS, Elemental Analysis purification->characterization end_product Final Product: This compound characterization->end_product

References

An In-Depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document details its chemical identifiers, physicochemical properties, and a proposed synthetic route based on established chemical reactions. While specific biological activity data for this compound is limited in publicly available literature, this guide discusses the potential applications of this molecule as a constrained amino acid analog in peptide and medicinal chemistry, drawing parallels with structurally similar compounds. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound, also known as 4-aminothiane-4-carboxylic acid, is a unique cyclic amino acid analog. Its constrained structure makes it an interesting building block for medicinal chemistry and peptide design.

Identifier TypeValue
CAS Number 39124-16-8[1]
PubChem CID 336313[2]
ChEBI ID CHEBI:167728[2]
Molecular Formula C6H11NO2S[2]
Molecular Weight 161.22 g/mol [2]
IUPAC Name 4-aminothiane-4-carboxylic acid[2]
InChI InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)[2]
InChIKey WIPRZHGCPZSPLJ-UHFFFAOYSA-N[2]
Canonical SMILES C1CSCCC1(C(=O)O)N[2]
Synonyms 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran, 4-Aminothiapyran-4-carboxylic acid[2]

Table 1: Chemical Identifiers and Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient route can be proposed based on well-established named reactions used for the synthesis of analogous α,α-disubstituted amino acids. The Strecker synthesis or the Bucherer-Bergs reaction, starting from tetrahydro-4H-thiopyran-4-one, are the most likely methods.

Proposed Synthesis Workflow: Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids.[3][4] The proposed workflow for this compound is as follows:

G start Tetrahydro-4H-thiopyran-4-one step1 Step 1: Imine Formation Reagents: Ammonia (NH3) or Ammonium Chloride (NH4Cl) Solvent: Methanol or Ethanol start->step1 intermediate1 Intermediate: 4-iminotetrahydro-2H-thiopyran step1->intermediate1 step2 Step 2: Aminonitrile Formation Reagents: Hydrogen Cyanide (HCN) or Potassium Cyanide (KCN) Solvent: Aqueous Alcohol intermediate1->step2 intermediate2 Intermediate: 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile step2->intermediate2 step3 Step 3: Hydrolysis Reagents: Strong Acid (e.g., HCl) or Base (e.g., NaOH), followed by neutralization Solvent: Water intermediate2->step3 end Product: this compound step3->end

Caption: Proposed Strecker Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of the Strecker synthesis for the target molecule.

Step 1: Formation of 4-iminotetrahydro-2H-thiopyran

  • To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the reaction mixture at room temperature for several hours.

  • The formation of the imine can be monitored by techniques such as TLC or GC-MS.

Step 2: Formation of 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile

  • To the reaction mixture containing the imine, add a solution of potassium cyanide (1.1 equivalents) in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The progress of the reaction can be monitored by TLC.

Step 3: Hydrolysis to this compound

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add a solution of concentrated hydrochloric acid and heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain the final product.

Potential Biological Activity and Applications in Drug Discovery

Direct studies on the biological activity of this compound are scarce in the public domain. However, its structural features as a constrained, cyclic, non-proteinogenic amino acid suggest several potential applications in medicinal chemistry and drug development.

Constrained Amino Acid Analog for Peptide Synthesis

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy in peptidomimetic design.[5] This can lead to peptides with:

  • Increased receptor affinity and selectivity: By locking the peptide into a specific bioactive conformation.

  • Enhanced metabolic stability: The unnatural amino acid can confer resistance to enzymatic degradation.

  • Improved pharmacokinetic properties: Such as membrane permeability and oral bioavailability.

The thiopyran ring system of this compound introduces a rigid scaffold that can be used to control the backbone and side-chain conformations of a peptide.

G start This compound step1 Peptide Synthesis (Solid-Phase or Solution-Phase) start->step1 intermediate Peptide containing the constrained analog step1->intermediate outcome1 Increased Receptor Affinity & Selectivity intermediate->outcome1 outcome2 Enhanced Metabolic Stability intermediate->outcome2 outcome3 Improved Pharmacokinetics intermediate->outcome3 end Development of Novel Peptide Therapeutics outcome1->end outcome2->end outcome3->end

Caption: Application in Peptide-Based Drug Discovery.

Scaffold for Small Molecule Drug Discovery

The tetrahydrothiopyran core is a privileged scaffold in medicinal chemistry. Derivatives of this ring system have been explored for a variety of biological activities. While not specific to the 4-amino-4-carboxy substituted version, this highlights the potential of this chemical space.

Conclusion

This compound is a fascinating and potentially valuable building block for the development of novel therapeutics. While its synthesis is achievable through established methods like the Strecker synthesis, a significant opportunity exists for the scientific community to explore its biological activity and unlock its full potential in drug discovery. This guide provides a foundational understanding of this compound and aims to stimulate further research into its applications.

References

An In-depth Technical Guide on 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Physicochemical Properties, and Protocols for Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. Due to a lack of experimentally determined solubility and stability data in publicly available literature, this document focuses on presenting computed properties and outlining detailed, standardized experimental protocols that can be employed to determine these crucial parameters. The provided methodologies for solubility and stability assessment are based on established principles in pharmaceutical sciences. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this heterocyclic amino acid analog.

Introduction

This compound is a non-proteinogenic, cyclic amino acid analog containing a thiopyran ring. Such constrained scaffolds are of significant interest in medicinal chemistry as they can impart unique conformational properties to peptides and small molecule drugs, potentially leading to enhanced potency, selectivity, and metabolic stability. An understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and shelf-life.

This guide collates the available computational data on the physicochemical properties of this compound and provides comprehensive, adaptable protocols for the experimental determination of its solubility and stability.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂SPubChem
Molecular Weight 161.22 g/mol PubChem
XLogP3-AA -2.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 161.05104977 DaPubChem
Topological Polar Surface Area 88.6 ŲPubChem
CAS Number 39124-16-8ChemicalBook

Note: The data presented in this table are computationally derived and have not been experimentally verified.

Experimental Protocols

The following sections detail standardized experimental procedures to determine the aqueous solubility and chemical stability of this compound.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

3.1.1. Materials and Equipment

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

3.1.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess compound prep2 Add to vial with purified water prep1->prep2 equil1 Place on orbital shaker prep2->equil1 equil2 Incubate at controlled temperature (e.g., 25°C) for 24-48h equil1->equil2 equil3 Monitor pH equil2->equil3 sample1 Centrifuge to pellet excess solid equil3->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

3.1.3. Detailed Procedure

  • Add an excess amount of this compound to a series of vials containing purified water. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent (e.g., purified water or mobile phase).

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the dilution factor and the measured concentration.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

3.2.1. Stress Conditions The compound should be subjected to a variety of stress conditions, including:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

3.2.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of the compound prep2 Aliquot into separate vials prep1->prep2 stress1 Acidic (HCl) prep2->stress1 stress2 Basic (NaOH) prep2->stress2 stress3 Oxidative (H2O2) prep2->stress3 stress4 Thermal prep2->stress4 stress5 Photolytic prep2->stress5 analysis1 Withdraw samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if necessary) analysis1->analysis2 analysis3 Analyze by HPLC-UV/MS analysis2->analysis3 analysis4 Quantify parent compound and identify degradants analysis3->analysis4

Caption: General Workflow for Forced Degradation Studies.

3.2.3. Detailed Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) in a vial. For thermal and photolytic studies, use the stock solution directly (solid or in solution).

  • Include a control sample stored under normal conditions.

  • Incubate the samples under the specified conditions for a defined period.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acidic and basic samples, neutralize the solution before analysis.

  • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Characterize the degradation products based on their retention times and mass spectra.

Conclusion

While experimental data for the solubility and stability of this compound are currently limited in the public domain, the computed physicochemical properties suggest it is a polar molecule with a predicted low lipophilicity (XLogP3-AA = -2.4). This indicates a potential for good aqueous solubility. The presence of amino and carboxylic acid functional groups suggests that its stability will be pH-dependent. The detailed experimental protocols provided in this guide offer a clear path for researchers to determine the precise solubility and stability profiles of this compound, which are critical for its advancement in pharmaceutical research and development.

4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (also known as 4-aminothiane-4-carboxylic acid) is a non-proteinogenic, cyclic α-amino acid. Its structure is characterized by a six-membered thiopyran ring with both an amino group and a carboxylic acid group attached to the same carbon atom (C4). This geminal disubstitution creates a conformationally constrained scaffold. Such constrained amino acids are of significant interest in medicinal chemistry and drug development as they can be incorporated into peptides to induce specific secondary structures, enhance metabolic stability, and improve binding affinity to biological targets. This technical guide provides a review of the available literature on its synthesis, properties, and potential applications.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized from various chemical databases.

PropertyValueSource
CAS Number 39124-16-8[1][2]
Molecular Formula C₆H₁₁NO₂S[1]
Molecular Weight 161.22 g/mol [1]
IUPAC Name 4-aminothiane-4-carboxylic acid[1]
Synonyms 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran[1]
Computed XLogP3 -2.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis

This analogous synthesis suggests a probable synthetic pathway for the thiopyran derivative, which would likely start from tetrahydro-4H-thiopyran-4-one.

Probable Synthetic Pathway (Hypothesized)

A likely synthetic approach would involve a three-step process:

  • Formation of an α-aminonitrile: Reaction of tetrahydro-4H-thiopyran-4-one with an ammonium salt (like ammonium carbonate) and a cyanide source (like sodium or potassium cyanide).

  • Hydrolysis of the nitrile: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to form the carboxylic acid.

  • Purification: The final product is isolated and purified, typically through crystallization.

G start Tetrahydro-4H-thiopyran-4-one step1 Strecker Reaction (e.g., (NH4)2CO3, NaCN) start->step1 intermediate α-Aminonitrile Intermediate step1->intermediate step2 Hydrolysis (Acid or Base) intermediate->step2 product 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid step2->product

Caption: Hypothesized Strecker synthesis pathway.

Experimental Protocols

Specific experimental protocols with quantitative details for the synthesis or biological evaluation of this compound are not available in the reviewed literature. The protocols found describe the synthesis of the oxygen-containing pyran analog. For instance, a patented method for the pyran analog involves reacting tetrahydropyran-4-one with ammonium carbonate and sodium cyanide in a water-ethanol solvent system at 60–70°C for 3–4 hours, followed by hydrolysis.[3][4] A similar protocol would likely be a starting point for the synthesis of the thiopyran derivative, with adjustments to reaction conditions and purification steps.

Biological and Medicinal Chemistry Context

While specific biological data for this compound is scarce, its structural features place it firmly in the category of unnatural amino acids (UAAs) used in peptidomimetic design.[5][6][7]

Constrained Amino Acid in Peptide Scaffolds: The primary application of molecules like this compound is as building blocks in peptide synthesis.[8][9] The cyclic nature of the thiopyran ring restricts the conformational freedom of the peptide backbone into which it is incorporated. This can lead to several advantageous properties:

  • Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation that mimics the bound state, binding affinity and selectivity for a specific receptor can be enhanced.

  • Enhanced Metabolic Stability: The non-natural structure can confer resistance to proteolytic degradation, increasing the in vivo half-life of the peptide therapeutic.[5]

  • Improved Physicochemical Properties: UAAs can be used to modulate properties like solubility and membrane permeability.[5]

The availability of Fmoc- and Boc-protected versions of this amino acid from commercial suppliers further indicates its intended use in solid-phase peptide synthesis (SPPS).

G cluster_0 Peptide Design & Synthesis cluster_1 Potential Outcomes UAA 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid SPPS Solid-Phase Peptide Synthesis (SPPS) UAA->SPPS Peptide Linear Peptide Peptide->SPPS Constrained_Peptide Constrained Peptide (Enhanced Properties) SPPS->Constrained_Peptide Outcome1 Increased Stability (Protease Resistance) Constrained_Peptide->Outcome1 Outcome2 Improved Affinity & Selectivity Constrained_Peptide->Outcome2 Outcome3 Favorable PK/PD Properties Constrained_Peptide->Outcome3

Caption: Role in drug development workflow.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.

Conclusion

This compound is a conformationally constrained amino acid with potential utility as a building block in the design of peptide-based therapeutics. While its basic chemical properties are known, the publicly available scientific literature lacks detailed information regarding its specific synthesis protocols, quantitative analytical data, and biological activity. Its primary value lies in its potential to modulate the properties of peptides by introducing structural rigidity. Further research and publication in these areas would be necessary to fully elucidate its potential in drug discovery and development. The synthetic routes established for its pyran analog serve as a strong basis for developing a viable synthesis for this thiopyran derivative.

References

An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document details its physicochemical properties, outlines established synthesis methodologies, and explores its applications in medicinal chemistry and drug discovery. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data in a structured format for ease of reference by researchers.

Introduction

This compound (CAS No. 39124-16-8) is a cyclic amino acid analogue that has garnered interest in the field of medicinal chemistry. Its rigid tetrahydrothiopyran scaffold makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The incorporation of this constrained amino acid can impart unique conformational properties to peptides, potentially leading to enhanced biological activity, selectivity, and metabolic stability. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers working in drug design and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 39124-16-8ChemicalBook[1]
Molecular Formula C₆H₁₁NO₂SHENAN NEW BLUE CHEMICAL CO.,LTD[2]
Molecular Weight 161.22 g/mol HENAN NEW BLUE CHEMICAL CO.,LTD[2]
Appearance SolidHENAN NEW BLUE CHEMICAL CO.,LTD[2]
Density 1.298 g/cm³HENAN NEW BLUE CHEMICAL CO.,LTD[2]
Boiling Point 334.7°C at 760 mmHgHENAN NEW BLUE CHEMICAL CO.,LTD[2]
Flash Point 156.2°CHENAN NEW BLUE CHEMICAL CO.,LTD[2]
Storage Temperature 2-8°CChemicalBook[1]

Synthesis

Starting Material: Synthesis of Tetrahydrothiopyran-4-one

The precursor, Tetrahydrothiopyran-4-one, can be synthesized via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by hydrolysis and decarboxylation.

G Dimethyl 3,3'-thiodipropionate Dimethyl 3,3'-thiodipropionate Dieckmann Condensation Dieckmann Condensation Dimethyl 3,3'-thiodipropionate->Dieckmann Condensation Sodium Hydride Sodium Hydride Sodium Hydride->Dieckmann Condensation Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Dieckmann Condensation->Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Acidic Hydrolysis & Decarboxylation Acidic Hydrolysis & Decarboxylation Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate->Acidic Hydrolysis & Decarboxylation Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Acidic Hydrolysis & Decarboxylation->Tetrahydrothiopyran-4-one

Caption: Synthesis workflow for Tetrahydrothiopyran-4-one.

Method 1: Strecker Synthesis

The Strecker synthesis is a two-step procedure that produces an α-amino acid from a ketone.

G Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Step 1: Aminonitrile Formation Step 1: Aminonitrile Formation Tetrahydrothiopyran-4-one->Step 1: Aminonitrile Formation Ammonia & Cyanide Source Ammonia & Cyanide Source Ammonia & Cyanide Source->Step 1: Aminonitrile Formation 4-Amino-4-cyanotetrahydro-2H-thiopyran 4-Amino-4-cyanotetrahydro-2H-thiopyran Step 1: Aminonitrile Formation->4-Amino-4-cyanotetrahydro-2H-thiopyran Step 2: Hydrolysis Step 2: Hydrolysis 4-Amino-4-cyanotetrahydro-2H-thiopyran->Step 2: Hydrolysis This compound This compound Step 2: Hydrolysis->this compound

Caption: Strecker synthesis of the target compound.

Experimental Protocol (Strecker Synthesis):

  • Formation of α-aminonitrile:

    • In a suitable reaction vessel, dissolve Tetrahydrothiopyran-4-one in a solvent such as methanol or a mixture of ethanol and water.

    • Add a source of ammonia, such as ammonium chloride, and a cyanide source, such as potassium cyanide or sodium cyanide.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the intermediate α-aminonitrile, 4-amino-4-cyanotetrahydro-2H-thiopyran, can be isolated by extraction.

  • Hydrolysis of the α-aminonitrile:

    • The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.

    • For acidic hydrolysis, treat the aminonitrile with a strong acid such as hydrochloric acid and heat the mixture.

    • After the reaction is complete, neutralize the solution to precipitate the amino acid.

    • The final product, this compound, can be purified by recrystallization.

Method 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of a hydantoin from a ketone, which can then be hydrolyzed to the corresponding amino acid.

G Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Step 1: Hydantoin Formation Step 1: Hydantoin Formation Tetrahydrothiopyran-4-one->Step 1: Hydantoin Formation Ammonium Carbonate & Cyanide Source Ammonium Carbonate & Cyanide Source Ammonium Carbonate & Cyanide Source->Step 1: Hydantoin Formation Spirohydantoin Intermediate Spirohydantoin Intermediate Step 1: Hydantoin Formation->Spirohydantoin Intermediate Step 2: Hydrolysis Step 2: Hydrolysis Spirohydantoin Intermediate->Step 2: Hydrolysis This compound This compound Step 2: Hydrolysis->this compound

Caption: Bucherer-Bergs synthesis pathway.

Experimental Protocol (Bucherer-Bergs Reaction):

  • Hydantoin Formation:

    • In a round-bottom flask, combine Tetrahydrothiopyran-4-one, potassium cyanide (or sodium cyanide), and ammonium carbonate.[3]

    • A common solvent system is a 1:1 mixture of ethanol and water.[4]

    • Heat the reaction mixture to reflux with vigorous stirring.[4] The reaction is typically monitored by TLC.

    • Upon completion, cool the mixture and acidify with hydrochloric acid to precipitate the crude spirohydantoin intermediate.[3]

    • The crude product can be isolated by filtration and washed with cold water.[4]

  • Hydrolysis of the Hydantoin:

    • The isolated spirohydantoin is then hydrolyzed to the amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, followed by acidification.

    • After hydrolysis, the reaction mixture is neutralized to precipitate the final product.

    • Purification can be achieved by recrystallization from a suitable solvent.

Applications in Drug Discovery and Development

While specific biological activity data for this compound as a standalone molecule is limited in publicly available literature, its primary value lies in its role as a constrained amino acid analogue for incorporation into larger molecules, particularly peptides. Several patents have cited this compound as a building block in the synthesis of therapeutic agents.

  • Peptidomimetics: The rigid cyclic structure of this amino acid can be used to introduce conformational constraints into a peptide backbone. This can lead to peptides with improved receptor binding affinity, selectivity, and resistance to enzymatic degradation.

  • Therapeutic Peptides: Patents suggest its use in the development of somatostatin analogs and tau aggregation inhibitors.[5][6] This indicates its potential utility in creating novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

  • Scaffold for Novel Compounds: Beyond peptides, the amino acid can serve as a scaffold for the synthesis of novel small molecules with diverse pharmacological activities.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis from readily available starting materials via established methods like the Strecker synthesis or the Bucherer-Bergs reaction makes it an accessible tool for creating conformationally constrained molecules. While further research is needed to fully elucidate the biological activities of this compound and its derivatives, its documented use in the synthesis of therapeutic peptides highlights its significant potential in the development of next-generation pharmaceuticals. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

References

A Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid: Theoretical Properties and Plausible Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the theoretical properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic amino acid analog. Due to the limited availability of specific experimental data in peer-reviewed literature, this document also presents a plausible synthetic approach and discusses its potential role in drug development based on its inclusion in various patented therapeutic peptides.

Core Compound Properties

This compound is a non-proteinogenic amino acid incorporating a thiacyclohexane ring. This cyclic structure imparts conformational rigidity, a desirable trait in peptidomimetics and drug design for stabilizing specific secondary structures and enhancing binding affinity to biological targets.

Physicochemical and Computed Properties
PropertyValueSource
Molecular Formula C₆H₁₁NO₂S-
Molecular Weight 161.22 g/mol PubChem CID: 336313[1]
IUPAC Name 4-aminothiane-4-carboxylic acidPubChem CID: 336313[1]
SMILES C1CSCC1(C(=O)O)NPubChem CID: 336313[1]
InChI InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)PubChem CID: 336313[1]
InChIKey WIPRZHGCPZSPLJ-UHFFFAOYSA-NPubChem CID: 336313[1]
Topological Polar Surface Area (TPSA) 88.6 ŲPubChem CID: 336313[1]
XLogP3 -2.4PubChem CID: 336313[1]
Hydrogen Bond Donor Count 2PubChem CID: 336313[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 336313[1]
Rotatable Bond Count 1PubChem CID: 336313[1]
Exact Mass 161.05104977 DaPubChem CID: 336313[1]
Monoisotopic Mass 161.05104977 DaPubChem CID: 336313[1]
Heavy Atom Count 10PubChem CID: 336313[1]
Formal Charge 0PubChem CID: 336313[1]

Note: The hydrochloride salt of this compound has a reported TPSA of 63.32 and a LogP of 0.7173.

Theoretical and Computational Considerations

Conformational Analysis

The thiacyclohexane ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents at the C4 position—the amino and carboxylic acid groups—can exist in either axial or equatorial orientations. The preferred conformation will be dictated by a balance of steric and electronic effects. It is hypothesized that the bulkier carboxylic acid group will preferentially occupy the equatorial position to minimize steric hindrance. The conformational rigidity of this cyclic amino acid is a key feature, making it a valuable building block in peptide design to lock the peptide backbone into a specific conformation.

Molecular Modeling and Docking

In the context of drug development, molecular modeling and docking studies would be instrumental in predicting the binding interactions of peptides incorporating this amino acid with their target proteins. The constrained nature of the thiacyclohexane ring reduces the conformational space that needs to be explored, potentially leading to more accurate binding predictions. The sulfur atom in the ring can also participate in specific interactions with receptor pockets, offering different binding modes compared to its carbocyclic or heterocyclic oxygen-containing counterparts.

Proposed Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a plausible and efficient method for its preparation is the Strecker amino acid synthesis, a well-established method for producing α-amino acids. The following protocol is a proposed adaptation based on the synthesis of analogous compounds.

Proposed Synthesis via Strecker Reaction

The synthesis would likely begin with tetrahydro-4H-thiopyran-4-one as the starting material.

G cluster_0 cluster_1 A Tetrahydro-4H-thiopyran-4-one C α-Aminonitrile Intermediate A->C Strecker Reaction B Ammonium Chloride, Sodium Cyanide E This compound C->E Hydrolysis D Acid Hydrolysis (e.g., HCl)

Caption: Proposed Strecker synthesis workflow.

Step 1: Formation of the α-aminonitrile

  • Reactants: Tetrahydro-4H-thiopyran-4-one, ammonium chloride, and sodium cyanide.

  • Solvent: A mixture of aqueous ammonia and an alcohol (e.g., methanol or ethanol).

  • Procedure: The ketone is dissolved in the solvent system. Ammonium chloride and sodium cyanide are added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate α-aminonitrile is typically isolated by extraction.

Step 2: Hydrolysis to the α-amino acid

  • Reactant: The α-aminonitrile intermediate from Step 1.

  • Reagent: A strong acid, such as concentrated hydrochloric acid.

  • Procedure: The isolated α-aminonitrile is heated under reflux with the strong acid. This hydrolyzes both the nitrile and the imine functionalities to a carboxylic acid and an amine, respectively. After cooling, the product, this compound, can be isolated by crystallization, often as its hydrochloride salt.

Role in Drug Development and Biological Context

While specific biological activity data for the standalone molecule is scarce, its repeated inclusion in patents for therapeutic peptides suggests its value as a building block in drug design. It is often used as a constrained amino acid analog.

Incorporation into Peptides

The primary and secondary amine functionalities of this compound allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

G A Protected Amino Acid D Resin-Bound Peptide (n+1) A->D B Resin-Bound Peptide B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Deprotection D->E F Cleavage from Resin E->F G Final Peptide F->G

Caption: General workflow for peptide synthesis.

Potential Therapeutic Applications

Patents indicate that peptides containing this moiety are being investigated for a range of therapeutic areas, including:

  • Metabolic Diseases: As a component of analogs for treating non-alcoholic steatohepatitis (NASH), obesity, and diabetes.

  • Neurodegenerative Diseases: In peptide inhibitors of Tau protein aggregation, relevant to Alzheimer's disease.

  • Infectious Diseases: As part of compositions for the treatment of viral infections.

  • Oncology: In somatostatin analogs, which have applications in cancer therapy.

The inclusion of this constrained amino acid likely serves to enhance the metabolic stability, receptor-binding affinity, and selectivity of the parent peptide.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug development. Its rigid, cyclic structure offers a strategic advantage in the design of conformationally constrained peptides. While a comprehensive experimental dataset is not yet publicly available, computational data and established synthetic methodologies provide a solid foundation for its further investigation and application in the development of novel therapeutics. Future research should focus on detailed spectroscopic characterization, single-crystal X-ray diffraction to confirm its conformational preferences, and in-depth biological evaluation to elucidate its specific contributions to peptide activity.

References

Spectroscopic and Structural Characterization of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (CAS No: 39124-16-8).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this or structurally related compounds.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid containing a saturated six-membered thiopyran ring. Its structure incorporates both a primary amine and a carboxylic acid functional group, making it a zwitterionic compound under physiological conditions.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂S[1][2]
Molecular Weight 161.22 g/mol [1][2]
CAS Number 39124-16-8[1][2]
IUPAC Name 4-aminothiane-4-carboxylic acid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.4m4HH-2, H-6 (axial and equatorial)
~ 2.0 - 2.4m4HH-3, H-5 (axial and equatorial)

Note: In a protic solvent like D₂O, the amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with the solvent and will likely not be observed.

Predicted ¹³C NMR Data (Solvent: D₂O)

Chemical Shift (δ, ppm)Assignment
~ 175 - 180C=O (Carboxylic acid)
~ 55 - 60C-4 (Quaternary carbon)
~ 30 - 35C-2, C-6
~ 25 - 30C-3, C-5
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid State, KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (from COOH) and N-H stretch (from NH₂)
~ 2950MediumC-H stretch (aliphatic)
1725 - 1680StrongC=O stretch (carboxylic acid)
1640 - 1550MediumN-H bend (primary amine)
1440 - 1395MediumO-H bend
~ 1300MediumC-N stretch
700 - 600WeakC-S stretch

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.[3][4][5]

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electrospray Ionization, ESI)

m/zIonPredicted Fragmentation Pathway
162.0583[M+H]⁺Protonated molecular ion
145.0321[M+H - NH₃]⁺Loss of ammonia
116.0556[M+H - COOH - H]⁺Loss of the carboxylic acid group
70.0403[C₄H₈S]⁺Further fragmentation of the thiopyran ring

Note: The exact fragmentation pattern can be influenced by the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[6]

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.[8]

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or water) to make a stock solution of approximately 1 mg/mL.[9][10]

    • Further dilute the stock solution to a final concentration of around 10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[10]

    • Filter the final solution if any precipitate is present.[9][10]

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in either positive or negative ion mode. For a compound with a basic amine group, positive ion mode is generally preferred.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and major fragment ions.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared Spectroscopy (IR) - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Further_Studies Further_Studies Structure_Confirmation->Further_Studies Biological Assays, Further Research

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Logical_Relationship_Spectroscopy Logical Relationship of Spectroscopic Techniques Compound Target Compound (C₆H₁₁NO₂S) MS Mass Spectrometry (Molecular Formula) Compound->MS IR Infrared Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (Atom Connectivity) Compound->NMR Structure Final Structure MS->Structure Confirms Mass IR->Structure Confirms -COOH, -NH₂, C-S NMR->Structure Confirms Skeleton

Caption: Interrelation of spectroscopic methods for structural elucidation.

References

Methodological & Application

Step-by-Step Guide to the Bucherer-Bergs Synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Bucherer-Bergs reaction, followed by hydrolysis of the resulting hydantoin intermediate.

Overview of the Synthesis

The synthesis of this compound is a two-step process:

  • Bucherer-Bergs Reaction: Tetrahydro-4H-thiopyran-4-one is treated with potassium cyanide and ammonium carbonate to form the spiro-hydantoin intermediate, spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione. This multicomponent reaction is a powerful method for the one-pot synthesis of hydantoins from ketones.[1]

  • Hydrolysis: The spiro-hydantoin intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Bucherer-Bergs Synthesis of spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione

This protocol is adapted from the synthesis of the analogous oxygen-containing compound, 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetrahydro-4H-thiopyran-4-one116.1810.0 g0.086
Potassium Cyanide (KCN)65.1211.2 g0.172
Ammonium Carbonate ((NH₄)₂CO₃)96.0916.5 g0.172
Ethanol-100 mL-
Water-100 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetrahydro-4H-thiopyran-4-one (10.0 g, 0.086 mol), potassium cyanide (11.2 g, 0.172 mol), and ammonium carbonate (16.5 g, 0.172 mol).

  • Add 100 mL of ethanol and 100 mL of water to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 4-6 hours), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the crude product.

  • Isolate the crude product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to afford the pure spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione.

Step 2: Hydrolysis of spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione186.2310.0 g0.054
Sodium Hydroxide (NaOH)40.006.5 g0.162
Water-100 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve spiro[imidazolidine-4,4'-tetrahydro-2H-thiopyran]-2,5-dione (10.0 g, 0.054 mol) in a solution of sodium hydroxide (6.5 g, 0.162 mol) in 100 mL of water.

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction for the evolution of ammonia, which indicates the progress of the hydrolysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7.

  • The desired amino acid will precipitate out of the solution.

  • Collect the solid by filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction Ketone Tetrahydro-4H-thiopyran-4-one Hydantoin spiro[imidazolidine-4,4'- tetrahydro-2H-thiopyran]-2,5-dione Ketone->Hydantoin Bucherer-Bergs Reaction Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin

Caption: Bucherer-Bergs reaction of Tetrahydro-4H-thiopyran-4-one.

Hydrolysis of Hydantoin

Hydrolysis_Reaction Hydantoin spiro[imidazolidine-4,4'- tetrahydro-2H-thiopyran]-2,5-dione AminoAcid 4-Aminotetrahydro-2H-thiopyran- 4-carboxylic acid Hydantoin->AminoAcid Hydrolysis Reagents NaOH, H₂O then HCl Reagents->AminoAcid

Caption: Hydrolysis of the spiro-hydantoin to the final amino acid.

Safety Precautions

  • Potassium Cyanide (KCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • The reactions should be carried out by trained personnel in a laboratory setting.

  • Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

References

Incorporation of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve target affinity and selectivity, and introduce novel functionalities.[1] 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a cyclic, sterically hindered amino acid that can be used to introduce conformational constraints into a peptide backbone.[2] This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to increased potency and stability.[3][4]

These application notes provide a detailed guide for the successful incorporation of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid into peptides using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Properties of this compound

PropertyValue
Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Appearance White to off-white powder
Solubility Soluble in aqueous solutions, DMF
Storage Store at 2-8°C

This data is illustrative and should be confirmed with the specific supplier's documentation.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies and have been adapted for the efficient incorporation of the sterically hindered this compound.

Resin Selection and Preparation

Standard resins for Fmoc-SPPS, such as Rink Amide resin (for peptide amides) or Wang resin (for peptide acids), are suitable.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[5]

    • Drain the DMF.

Fmoc-Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid

Due to the steric hindrance of this compound, a highly efficient coupling reagent such as HATU is recommended to ensure complete and rapid acylation.[6]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix briefly.[7]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature. The coupling time may need to be extended for this sterically hindered amino acid, typically ranging from 1 to 4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[5]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 10-20 minutes.

  • Wash the resin with DMF.

Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) (3 x 1 min) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation, Purification, and Analysis
  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8]

  • Characterize the purified peptide by mass spectrometry (MS) and analyze its purity by analytical HPLC.[9][10]

Data Presentation

The following tables provide illustrative data on the expected outcomes when incorporating Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid into a model peptide sequence (e.g., Ac-Tyr-Val-Gly-X -Leu-NH2, where X is the unnatural amino acid).

Table 1: Comparison of Coupling Reagents for the Incorporation of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid

Coupling ReagentActivation TimeCoupling TimeCrude Purity (%)Notes
HBTU/HOBt/DIPEA10 min4 hours~75%Standard conditions, may require double coupling.
HATU/DIPEA 2 min 2 hours >90% Recommended for high efficiency with sterically hindered residues. [6]
DIC/HOBt15 min6 hours~70%Slower kinetics, may lead to incomplete coupling.

This data is illustrative and actual results may vary depending on the peptide sequence and synthesis conditions.

Table 2: Overall Yield and Purity of a Model Peptide Containing this compound

Peptide SequenceSynthesis Scale (mmol)Coupling MethodCrude Yield (mg)Purity after HPLC (%)
Ac-Tyr-Val-Gly-X -Leu-NH20.1HATU/DIPEA110>95%

This data is illustrative and actual results may vary.

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation, Purification (HPLC), & Analysis (MS) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor PPI Protein-Protein Interaction (PPI) Receptor->PPI Activates/Inhibits Kinase_Cascade Kinase Cascade PPI->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Peptide Constrained Peptide (containing 4-Aminotetrahydro- 2H-thiopyran-4-carboxylic acid) Peptide->Receptor Binds and Modulates Peptide->PPI Directly Inhibits (alternative mechanism)

Caption: Modulation of a generic signaling pathway by a constrained peptide.

Peptide_Drug_Development cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., Library Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Incorporate Unnatural Amino Acid) Lead_Gen->Lead_Opt Synthesis Peptide Synthesis (SPPS) & Purification (HPLC) Lead_Opt->Synthesis In_Vitro In Vitro Assays (Binding, Activity) Synthesis->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Application Notes and Protocols: Fmoc-Protection of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-aminotetrahydro-2H-thiopyran-4-carboxylic acid is a valuable building block in peptide synthesis and drug discovery. The unique thiane ring structure can impart enhanced stability, solubility, and unique conformational constraints to peptides, making it an attractive moiety for the development of novel therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its use in solid-phase peptide synthesis (SPPS), as it provides a stable linkage that can be selectively cleaved under mild basic conditions. This document provides a detailed protocol for the Fmoc protection of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid.

Chemical Information

PropertyValueReference
Compound Name Fmoc-4-amino-tetrahydrothiopyran-4-carboxylic acid[1][2]
Synonyms Fmoc-4-amino-4-carboxytetrahydrothiopyran[1][2]
CAS Number 368866-35-7[1][2]
Molecular Formula C21H21NO4S[1][2]
Molecular Weight 383.46 g/mol [1][2]
Appearance White powder[1]
Melting Point 194-201 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Store at 0-8°C[1]

Fmoc-Protection Strategy: Reaction Scheme

The Fmoc protection of this compound is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-OSu.

Reaction_Scheme Amino_Acid 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid Fmoc_Amino_Acid Fmoc-4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid Amino_Acid->Fmoc_Amino_Acid + Fmoc-OSu (Base, Solvent) Fmoc_OSu Fmoc-OSu NHS N-Hydroxysuccinimide

Caption: Reaction scheme for the Fmoc protection.

Experimental Protocol: Fmoc-Protection of this compound

This protocol is a representative method based on standard procedures for the Fmoc protection of amino acids.[3]

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution of Amino Acid:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane.

    • Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu:

    • In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

    • Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution over a period of 30 minutes.

    • Maintain the temperature at room temperature.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and other impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction and Purification:

    • Extract the precipitated product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid as a white solid.

Expected Yield:

ParameterValue
Theoretical Yield Calculated based on the starting amount of the limiting reagent.
Typical Experimental Yield > 90%

Experimental Workflow

Experimental_Workflow start Start dissolution Dissolve Amino Acid in Base/Dioxane start->dissolution addition Add Fmoc-OSu Solution dissolution->addition reaction Stir at Room Temperature (8-12 hours) addition->reaction workup Aqueous Work-up (Water, Ether Wash) reaction->workup acidification Acidify with HCl to pH 2-3 workup->acidification extraction Extract with Ethyl Acetate acidification->extraction purification Dry, Concentrate, and Recrystallize extraction->purification end End: Pure Product purification->end

Caption: Fmoc-protection experimental workflow.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a crucial building block for the synthesis of peptides with unique properties.[1] The Fmoc group serves as a temporary protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[4] The Fmoc group is stable to the acidic conditions often used for the cleavage of side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[4] This orthogonality is a key advantage of the Fmoc/tBu strategy in SPPS.[5]

Logical Relationship in SPPS

SPPS_Logic start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Couple Fmoc-4-Aminotetrahydro- 2H-thiopyran-4-carboxylic acid (Coupling Reagents) washing1->coupling washing2 Wash Resin coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin repeat->cleavage No (Final Amino Acid) end Purified Peptide cleavage->end

References

Application Notes and Protocols for the Boc-Protection of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in drug discovery for enhancing metabolic stability, receptor affinity, and bioavailability. 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a unique cyclic amino acid analog that can confer specific structural properties to peptides. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under various coupling conditions and its facile, acid-labile removal.[1] This document provides detailed application notes and experimental protocols for the Boc-protection of this compound and its subsequent application in peptide synthesis.

Data Presentation

Table 1: Reagents for Boc-Protection of this compound
ReagentMolecular FormulaMolar Mass ( g/mol )RoleTypical Equivalents
This compoundC₆H₁₁NO₂S161.22Starting Material1.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Boc-protecting agent1.1 - 1.5
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Base2.0 - 3.0
DioxaneC₄H₈O₂88.11Solvent-
WaterH₂O18.02Solvent-
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent-
1M Hydrochloric Acid (HCl)HCl36.46Acid for workup-
Table 2: Typical Reaction Conditions for Boc-Protection
ParameterCondition
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
Stirring Speed200 - 300 rpm
Work-upAqueous extraction
PurificationCrystallization or Column Chromatography

Experimental Protocols

Protocol 1: Boc-Protection of this compound

This protocol describes a general procedure for the N-terminal Boc-protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq.) to the solution and stir until fully dissolved.

  • Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.2 eq.) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected amino acid.

  • Purification: The crude product, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid (CAS 108329-81-3), can be further purified by crystallization or flash column chromatography if necessary.[2]

Protocol 2: Incorporation of Boc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for coupling the Boc-protected amino acid onto a resin-bound peptide chain.

Materials:

  • Boc-protected peptide-resin

  • Boc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.[3]

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash the resin again with DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve Boc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

Boc-Protection Reaction Workflow

Boc_Protection_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Product A 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid E Mixing and Reaction (Room Temperature, 12-24h) A->E B Boc Anhydride (Boc₂O) B->E C Base (e.g., NaHCO₃) C->E D Solvent (e.g., Dioxane/Water) D->E F Aqueous Work-up (Acidification & Extraction) E->F Reaction Completion G Boc-Protected Amino Acid F->G Isolation H Purification (Crystallization/Chromatography) G->H I Final Product H->I Purity >95%

Caption: Workflow for the Boc-protection of the target amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start with Peptide-Resin Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-Amino Acid, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End End->Deprotection Next Cycle

Caption: A typical cycle for solid-phase peptide synthesis using Boc chemistry.

Logical Relationship of Protection and Deprotection

Protection_Deprotection_Logic AminoAcid Free Amino Acid 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid ProtectedAA Boc-Protected Amino Acid Stable to basic and nucleophilic conditions AminoAcid->ProtectedAA Boc₂O, Base (Protection) DeprotectedAA Free Amine on Peptide Ready for next coupling ProtectedAA->DeprotectedAA TFA (Deprotection)

Caption: The reversible nature of Boc protection in peptide synthesis.

References

Application of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" in drug design and discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a conformationally constrained, cyclic amino acid analogue that has garnered interest in medicinal chemistry. Its rigid thiopyran scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of both a primary amine and a carboxylic acid group on the same quaternary carbon provides a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for mimicking peptide turns or for presenting substituents in a defined spatial orientation. This document outlines the applications of this compound in drug design, supported by experimental protocols and relevant data. While direct research on this specific molecule is emerging, its applications can be significantly inferred from studies on its structural analogues, particularly its pyran counterpart, and the broader class of thiopyran derivatives.

Key Applications in Drug Design

The structural features of this compound make it a versatile scaffold for several applications in drug discovery:

  • Constrained Peptidomimetics: The rigid thiopyran ring system can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns. This is crucial for enhancing metabolic stability and improving oral bioavailability of peptide-based drugs.

  • Enzyme Inhibitors: The defined spatial orientation of the amino and carboxyl groups can be exploited to design potent and selective enzyme inhibitors. The scaffold can position key interacting moieties into the active site of target enzymes.

  • Neurological Disorders: Analogues of cyclic amino acids are being investigated for their potential to modulate neurotransmitter systems. The structural similarity to neurotransmitter analogues suggests potential applications in developing drugs for neurological disorders.

  • Antibacterial Agents: Thiopyran derivatives have shown promise as antibacterial agents.[1][2][3] The incorporation of the this compound scaffold into known antibacterial pharmacophores is a promising strategy for the development of new antibiotics.

Physicochemical and Biological Properties

A summary of the key physicochemical properties for this compound is provided in the table below. Currently, there is limited publicly available quantitative biological data for this specific molecule. The table for biological activity will be populated as data becomes available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H11NO2SPubChem
Molecular Weight161.22 g/mol PubChem
CAS Number39124-16-8ChemicalBook[4]
AppearanceWhite to off-white powder---
SolubilitySoluble in water---
Storage2-8°CChemicalBook[4]

Table 2: Biological Activity Data (Illustrative)

TargetAssay TypeIC50 / EC50 / MICCompound IDReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)Data Not Available------
Dihydroorotate DehydrogenaseEnzyme Inhibition AssayData Not Available------
Target XBinding AssayData Not Available------

Note: This table is intended to be illustrative. As specific biological data for this compound and its derivatives become available through research, this table should be updated.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Strecker Synthesis

This protocol describes a general method for the synthesis of the title compound starting from tetrahydro-4H-thiopyran-4-one, analogous to the well-established synthesis of its pyran counterpart.

Workflow for Strecker Synthesis

G start Tetrahydro-4H-thiopyran-4-one step1 Reaction with KCN and NH4Cl in aqueous ammonia start->step1 step2 Formation of α-aminonitrile intermediate step1->step2 Strecker Reaction step3 Acid Hydrolysis (e.g., 6M HCl, reflux) step2->step3 step4 Formation of racemic this compound step3->step4 Hydrolysis step5 Purification (e.g., Ion-exchange chromatography) step4->step5 end_product Purified Product step5->end_product

Caption: General workflow for the synthesis of the target compound.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Aqueous ammonia (28%)

  • Hydrochloric acid (HCl), concentrated and 6M

  • Diethyl ether

  • Ion-exchange resin (e.g., Dowex 50W-X8)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Formation of α-aminonitrile:

    • In a well-ventilated fume hood, dissolve tetrahydro-4H-thiopyran-4-one in aqueous ammonia.

    • Add a solution of potassium cyanide and ammonium chloride in water dropwise while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the aqueous layer with diethyl ether to remove unreacted ketone.

    • The aqueous layer containing the α-aminonitrile is carried forward to the next step.

  • Hydrolysis to the amino acid:

    • Add concentrated HCl to the aqueous solution of the α-aminonitrile and reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in water.

  • Purification:

    • Apply the aqueous solution to a column of Dowex 50W-X8 (H+ form).

    • Wash the column with water to remove inorganic salts.

    • Elute the amino acid with 2M aqueous ammonia.

    • Collect the fractions containing the product (monitor by TLC).

    • Combine the product-containing fractions and concentrate under reduced pressure to obtain the solid this compound.

Protocol 2: General Procedure for Coupling to a Peptide Chain

This protocol outlines a standard solid-phase peptide synthesis (SPPS) method to incorporate the title compound into a peptide sequence.

Workflow for Peptide Coupling

G start Fmoc-protected amino acid on resin step1 Fmoc deprotection (e.g., 20% piperidine in DMF) start->step1 step2 Washing (DMF) step1->step2 step3 Coupling of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid with HBTU/HOBt and DIPEA in DMF step2->step3 Coupling step4 Washing (DMF) step3->step4 step5 Repeat steps 1-4 for subsequent amino acids step4->step5 Elongation step6 Final Fmoc deprotection step5->step6 step7 Cleavage from resin and deprotection of side chains (e.g., TFA cocktail) step6->step7 end_product Purified Peptide step7->end_product

Caption: Standard solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group of the first amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group as described in step 2.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Signaling Pathways

While specific signaling pathways modulated by this compound are not yet elucidated, its derivatives are being investigated as inhibitors of various enzymes. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a likely mode of action for derivatives of this scaffold.

Hypothesized Mechanism of Enzyme Inhibition

G enzyme Target Enzyme es_complex Enzyme-Substrate Complex enzyme->es_complex Binds ei_complex Enzyme-Inhibitor Complex (Inactive) enzyme->ei_complex Binds substrate Substrate substrate->es_complex inhibitor Thiopyran-based Inhibitor inhibitor->ei_complex product Product es_complex->product Catalysis

Caption: Competitive enzyme inhibition by a thiopyran derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its conformationally restricted nature provides a unique platform for the design of peptidomimetics and enzyme inhibitors. While further research is needed to fully explore its biological activities and therapeutic potential, the methodologies and applications outlined in this document provide a solid foundation for researchers in the field of drug discovery and development. The synthesis protocols and general application frameworks, drawn from its well-characterized analogues, should facilitate its integration into drug design programs.

References

Application Notes and Protocols: 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid as a Versatile Building Block for Novel Tau Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The inhibition of tau aggregation is a promising therapeutic strategy to halt or slow disease progression. This document provides detailed application notes and protocols for the utilization of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid as a key building block in the synthesis and evaluation of a novel class of hypothetical tau aggregation inhibitors, designated as the ATHC series .

The core structure of this compound, featuring a saturated sulfur-containing heterocyclic ring with a quaternary amino acid center, offers a unique three-dimensional scaffold for the development of potent and selective tau aggregation inhibitors. The ATHC series of compounds are conceptualized based on the known pharmacophores of existing tau aggregation inhibitors, such as the aminothienopyridazines, which also feature a sulfur-containing heterocycle.

Hypothetical ATHC Inhibitor Series

For the purpose of these application notes, we will consider a hypothetical series of compounds (ATHC-01, ATHC-02, and ATHC-03) derived from the parent building block. These compounds are envisioned to be synthesized by amide bond formation between the carboxylic acid of the building block and various aromatic amines, and functionalization of the secondary amine of the thiopyran ring.

Table 1: Hypothetical Quantitative Data for ATHC Series Tau Aggregation Inhibitors

Compound IDTargetIn Vitro IC50 (Tau Aggregation)Cell-Based EC50 (Tau Aggregation)Cytotoxicity (SH-SY5Y cells, CC50)
ATHC-01Tau Aggregation5.2 µM10.5 µM> 100 µM
ATHC-02Tau Aggregation2.8 µM6.1 µM> 100 µM
ATHC-03Tau Aggregation15.7 µM25.3 µM> 100 µM
Methylene Blue (Control)Tau Aggregation1.9 µM3.2 µM50 µM

Mechanism of Tau Aggregation and Inhibition

The aggregation of tau is a complex process that is thought to proceed through a nucleation-dependent polymerization mechanism. Hyperphosphorylated tau monomers misfold and self-assemble into oligomers, which then act as seeds to recruit more monomers, leading to the formation of paired helical filaments (PHFs) and ultimately neurofibrillary tangles (NFTs). The ATHC series of inhibitors are hypothesized to interfere with this process by binding to tau monomers or early-stage oligomers, thereby preventing their conformational change and subsequent aggregation.

Tau_Aggregation_Pathway cluster_0 Cellular Environment Tau_Monomer Soluble Tau Monomer Hyperphosphorylation Hyperphosphorylation Tau_Monomer->Hyperphosphorylation Kinases Misfolded_Tau Misfolded Tau Monomer Hyperphosphorylation->Misfolded_Tau Oligomers Tau Oligomers Misfolded_Tau->Oligomers Nucleation PHF Paired Helical Filaments (PHFs) Oligomers->PHF Elongation NFT Neurofibrillary Tangles (NFTs) PHF->NFT Inhibitor ATHC Inhibitor Inhibitor->Inhibition

Caption: Hypothetical signaling pathway of tau aggregation and the proposed point of intervention for ATHC inhibitors.

Experimental Workflow for Inhibitor Screening

The following workflow outlines the key steps for screening and validating novel tau aggregation inhibitors derived from this compound.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Synthesis Compound Synthesis (ATHC Series) Primary_Screening Primary Screening: In Vitro ThT Assay Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Screening Secondary Screening: Cell-Based Tau Aggregation Assay Dose_Response->Secondary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Secondary_Screening->Cytotoxicity Hit_Validation Hit Validation & Lead Optimization Cytotoxicity->Hit_Validation

Caption: A streamlined experimental workflow for the identification and validation of novel tau aggregation inhibitors.

Experimental Protocols

Protocol 1: In Vitro Thioflavin T (ThT) Fluorescence Tau Aggregation Assay

This assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of tau aggregates.

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18)

  • Heparin (or another aggregation inducer like arachidonic acid)

  • Thioflavin T (ThT)

  • Assay buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT

  • ATHC series compounds and control inhibitors (e.g., Methylene Blue) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a stock solution of recombinant tau protein in the assay buffer.

  • Prepare stock solutions of the ATHC compounds and controls in DMSO.

  • In a 96-well plate, prepare the reaction mixtures. For each well, add:

    • Assay buffer

    • Tau protein (final concentration, e.g., 2 µM)

    • Heparin (final concentration, e.g., 0.2 µM)

    • ThT (final concentration, e.g., 10 µM)

    • ATHC compound or control at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤ 1%).

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24-48 hours).

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell-Based Tau Aggregation Assay using a FRET Biosensor Cell Line

This protocol utilizes a cell line that expresses a tau construct tagged with fluorescent proteins (e.g., CFP and YFP) that undergo Förster Resonance Energy Transfer (FRET) upon tau aggregation.

Materials:

  • HEK293T or SH-SY5Y cells stably expressing a FRET-based tau biosensor.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Tau seeds (pre-formed tau fibrils) for inducing intracellular aggregation.

  • Lipofectamine or a similar transfection reagent.

  • ATHC series compounds and control inhibitors dissolved in DMSO.

  • 96-well cell culture plates.

  • High-content imaging system or a plate reader capable of measuring FRET.

Procedure:

  • Seed the tau biosensor cells in a 96-well plate and allow them to adhere overnight.

  • The next day, treat the cells with the ATHC compounds or controls at various concentrations for 1-2 hours.

  • Prepare a mixture of tau seeds and a transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Add the tau seed mixture to the cells to induce intracellular tau aggregation.

  • Incubate the cells for 24-72 hours.

  • Measure the FRET signal. This can be done by exciting the donor fluorophore (e.g., CFP at ~430 nm) and measuring the emission of both the donor (~475 nm) and the acceptor (~530 nm).

  • Calculate the FRET ratio (Acceptor Emission / Donor Emission). A higher FRET ratio indicates increased tau aggregation.

  • Determine the EC50 value for each compound by plotting the percentage of inhibition of the FRET signal against the compound concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Materials:

  • SH-SY5Y or another relevant neuronal cell line.

  • Cell culture medium.

  • ATHC series compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the ATHC compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC50 (50% cytotoxic concentration) for each compound.

Disclaimer

The ATHC series of compounds described in these application notes are hypothetical and are intended for illustrative purposes only, to demonstrate the potential application of this compound as a building block for tau aggregation inhibitors. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national guidelines.

Application Notes and Protocols for Biological Screening of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the initial biological screening of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid derivatives. The described assays are designed to evaluate the potential of these compounds in three key areas: neuroprotective activity through acetylcholinesterase (AChE) inhibition, anticancer effects via cytotoxicity assays, and antimicrobial properties through antibacterial screening.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with potential therapeutic applications. The rigid, cyclic scaffold containing both an amino and a carboxylic acid group makes them intriguing candidates for interacting with biological targets.[1][2] Preliminary studies on analogous structures suggest potential antibacterial, cytotoxic, and enzyme-inhibiting properties.[2][3][4][5] These protocols outline robust and reproducible methods for the primary biological evaluation of a library of these derivatives.

Acetylcholinesterase (AChE) Inhibitor Screening

Application Note: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] The following protocol, based on the Ellman method, provides a colorimetric assay to screen for AChE inhibitory activity of the test compounds.[2][6]

Experimental Protocol: AChE Inhibition Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

    • Test Compound Dilutions: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration does not exceed 1% in the assay.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound dilution or positive/negative controls.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well, except for the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Derivative 10.1
1
10
100
Derivative 20.1
1
10
100
Donepezil0.01
(Positive Control)0.1
1
10

Signaling Pathway:

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Test_Compound 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid Derivative Test_Compound->AChE Inhibition

Diagram of AChE inhibition at the cholinergic synapse.

Cytotoxicity Screening Against Cancer Cell Lines

Application Note: Cytotoxicity assays are fundamental in anticancer drug discovery to identify compounds that can induce cancer cell death or inhibit their proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][7][8] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 where Abs_sample is the absorbance of treated cells, Abs_control is the absorbance of untreated cells, and Abs_blank is the absorbance of the medium alone.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation:

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Derivative 10.1
1
10
100
Derivative 20.1
1
10
100
Doxorubicin0.01
(Positive Control)0.1
1
10

Signaling Pathway:

Cytotoxicity_Pathway Test_Compound 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid Derivative Cancer_Cell Cancer Cell Test_Compound->Cancer_Cell Targets Proliferation Uncontrolled Cell Proliferation Cancer_Cell->Proliferation Drives Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Induces Cell_Death Cell Death Proliferation->Cell_Death Inhibition Apoptosis->Cell_Death

Conceptual pathway of cytotoxic agent action on cancer cells.

Antibacterial Screening

Application Note: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. A primary screening assay to determine the Minimum Inhibitory Concentration (MIC) of a compound is a crucial first step. The broth microdilution method is a standard and reliable technique to quantify the in vitro antibacterial activity of a compound.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin or Gentamicin)

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, prepare a two-fold serial dilution of the test compounds and the positive control in MHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, measure the OD at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

Data Presentation:

Compound IDTarget BacteriumMIC (µg/mL)
Derivative 1S. aureus
E. coli
Derivative 2S. aureus
E. coli
CiprofloxacinS. aureus
(Positive Control)E. coli

Experimental Workflow:

Antibacterial_Screening_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End Read_Results->End

Workflow for antibacterial MIC determination.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a conformationally constrained, cyclic amino acid analog. Its incorporation into peptides can impart unique structural properties, influencing bioactivity, selectivity, and metabolic stability. However, as a sterically hindered secondary amino acid, its efficient coupling during solid-phase peptide synthesis (SPPS) presents a significant challenge. Standard coupling conditions often result in low yields and incomplete reactions.

These application notes provide a detailed guide to the successful solid-phase synthesis of peptides containing this unique building block. The protocols outlined below are based on established methods for coupling sterically hindered and cyclic amino acids, aiming to maximize coupling efficiency and peptide purity.

Challenges in Coupling

The primary obstacle in the incorporation of this compound is the steric hindrance around the secondary amine and the carboxylic acid moieties. This bulkiness can significantly slow down the rate of peptide bond formation. To overcome this, the use of potent activating reagents and optimized reaction conditions is crucial.

Key Considerations for Successful Synthesis

  • Choice of Coupling Reagent: For sterically demanding couplings, phosphonium and uronium salt-based reagents are generally more effective than carbodiimides alone. Reagents like HATU, HBTU, and PyAOP are known to perform well in such cases.[1][2] The use of additives like HOAt with coupling reagents can further enhance efficiency.[2]

  • Reaction Time and Temperature: Extended coupling times and, in some cases, elevated temperatures may be necessary to drive the reaction to completion.[1][3]

  • Monitoring the Reaction: It is essential to monitor the completeness of the coupling reaction before proceeding to the next step. The Kaiser test is suitable for detecting free primary amines, but for secondary amines like the one in the growing peptide chain after the addition of our target amino acid, a chloranil test is more appropriate.[1]

  • Resin Loading: Utilizing a resin with a lower substitution level (e.g., 0.1–0.3 mmol/g) can reduce steric hindrance on the solid support, thereby facilitating more efficient coupling.[4]

Comparative Data of Common Coupling Reagents

The following table summarizes the properties and recommended applications of various coupling reagents suitable for difficult couplings.

Coupling ReagentChemical NameKey FeaturesRecommended Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, rapid coupling, and low racemization.[5] Effective for sterically hindered amino acids.[2][6]Recommended as a first choice for coupling this compound.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used and effective coupling reagent with a good balance of reactivity and stability.[5]A reliable alternative to HATU, often more cost-effective.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent known for its high reactivity.[2]Suitable for particularly challenging couplings where uronium salt reagents may be less effective.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA newer generation uronium salt reagent with efficiency comparable to HATU.[6] It incorporates Oxyma Pure, making it a safer alternative to reagents based on HOBt or HOAt.[6]An excellent, safer alternative to HATU for hindered couplings.
TFFH Tetramethylfluoroformamidinium hexafluorophosphateGenerates amino acid fluorides in situ, which are highly reactive and particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[6] This approach can be beneficial for hindered cyclic amino acids.A specialized reagent to consider if other standard coupling agents provide suboptimal results.[3]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[7][8]

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing this compound

This protocol outlines the manual synthesis on a low-loading Wang or Rink Amide resin.

1. Resin Swelling:

  • Swell the resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the reaction using a Kaiser test.
  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Coupling of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid:

  • In a separate vessel, dissolve Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight if necessary.[1]
  • Monitor the coupling reaction using a chloranil test. If the test is positive (indicating incomplete coupling), a second coupling may be performed with fresh reagents.
  • Wash the resin with DMF (5 times) and DCM (3 times).

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/Water 95:2.5:2.5).
  • Treat the resin with the cleavage cocktail for 2-3 hours.
  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesis, the general steps are similar, but the instrument's protocols for handling difficult couplings should be utilized.

1. Instrument Programming:

  • Program the synthesizer to perform a standard Fmoc-SPPS cycle.
  • For the coupling of Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, program an extended coupling time (e.g., 4-6 hours) and a double coupling protocol.

2. Reagent Preparation:

  • Prepare solutions of the Fmoc-amino acids, activating agent (e.g., HATU), and base (e.g., DIPEA) according to the synthesizer's specifications.

3. Synthesis Execution:

  • Initiate the automated synthesis. The instrument will perform the iterative cycles of deprotection, washing, and coupling.

4. Post-Synthesis Processing:

  • Upon completion of the synthesis, the resin is removed from the instrument, and the peptide is cleaved and deprotected as described in the manual protocol.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating this compound.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling_Standard Standard AA Coupling (e.g., HATU/DIPEA) Washing1->Coupling_Standard Washing2 Washing (DMF, DCM) Coupling_Standard->Washing2 Coupling_Special Coupling of 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid (Extended Time, e.g., HATU) Washing2->Coupling_Special If target AA Repeat_Cycle Repeat Cycle for Next Amino Acid Washing2->Repeat_Cycle If not target AA Washing3 Washing (DMF, DCM) Coupling_Special->Washing3 Washing3->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: Workflow for SPPS incorporating a hindered amino acid.

Conclusion

The successful solid-phase synthesis of peptides containing this compound is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of potent activating agents like HATU, extended reaction times, and diligent monitoring are key to overcoming the steric challenges posed by this unique amino acid. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this and other challenging building blocks into their peptide synthesis workflows, enabling the exploration of novel peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely utilized Strecker and Bucherer-Bergs reaction pathways starting from tetrahydrothiopyran-4-one.

Issue 1: Low Yield of the Intermediate α-Aminonitrile or Hydantoin

Potential Cause Troubleshooting Steps
Degradation of Tetrahydrothiopyran-4-one The starting ketone is susceptible to oxidation of the sulfur atom, leading to sulfoxide or sulfone byproducts.[1][2] Confirm the purity of the starting material, especially if it has been stored for a long time. It should be a white to light yellow solid. Discoloration to yellow or brown may indicate degradation.[1]
Incomplete Imine Formation The initial condensation of the ketone with ammonia is a crucial step. Ensure anhydrous conditions if possible, as water can hinder imine formation. The use of a dessicant like MgSO₄ can help drive the equilibrium towards the imine.
Side Reactions of the Ketone Under strongly basic conditions, tetrahydrothiopyran-4-one can undergo self-condensation or other undesired aldol-type reactions.[2] Maintain the recommended pH range for the reaction.
Inefficient Cyanide Addition The cyanide ion is the key nucleophile. Ensure that the cyanide salt is fully dissolved and that the pH is suitable for the presence of free cyanide ions.

Issue 2: Difficulties in the Hydrolysis of the α-Aminonitrile or Hydantoin Intermediate

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis The hydrolysis of the nitrile or hydantoin to the carboxylic acid can be slow. Ensure adequate reaction time and temperature. Strong acidic or basic conditions are typically required.
Side Product Formation during Hydrolysis Harsh hydrolysis conditions can sometimes lead to decomposition of the product. Monitor the reaction progress and consider using milder conditions for a longer duration if significant degradation is observed.
Epimerization For chiral derivatives, harsh basic or acidic conditions can lead to racemization. If stereochemistry is important, careful control of pH and temperature is crucial.

Issue 3: Product Purification Challenges

Potential Cause Troubleshooting Steps
Contamination with Starting Materials Unreacted tetrahydrothiopyran-4-one or its byproducts can co-elute with the desired product. Optimize the reaction stoichiometry and monitor for complete conversion of the starting material.
Presence of Inorganic Salts Salts from the reaction and workup can be difficult to remove. Use appropriate washing steps during the workup and consider recrystallization or ion-exchange chromatography for final purification.
Product is Highly Polar and Water-Soluble The amino acid product is often a zwitterion and can be highly soluble in water, making extraction difficult. Consider using techniques like lyophilization to isolate the product from aqueous solutions or precipitation by adjusting the pH to the isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct routes are the Strecker synthesis and the Bucherer-Bergs reaction, both starting from tetrahydrothiopyran-4-one.[2][3][4][5][6][7][8][9][10]

Q2: What are the key differences between the Strecker and Bucherer-Bergs syntheses for this target molecule?

A2: The Strecker synthesis directly produces an α-aminonitrile from the ketone, ammonia, and a cyanide source, which is then hydrolyzed to the amino acid.[2][8][9][10] The Bucherer-Bergs reaction uses ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[4][5][6][7] The choice between the two may depend on the desired intermediate and the specific reaction conditions preferred.

Q3: What are the expected yields for this synthesis?

A3: While specific yields for the thiopyran derivative are not widely reported, analogous Strecker synthesis for 4-aminotetrahydro-2H-pyran-4-carboxylic acid reports yields of the intermediate aminonitrile in the range of 80-85%.[11] The subsequent hydrolysis and purification steps will affect the final overall yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common method to monitor the consumption of the starting ketone. For the hydrolysis step, techniques like HPLC or NMR spectroscopy can be used to follow the conversion of the nitrile or hydantoin to the carboxylic acid.

Q5: What are the safety precautions I should take when performing this synthesis?

A5: This synthesis involves the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Ensure you have a proper quenching and waste disposal protocol for cyanide-containing solutions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of the α-Aminonitrile Intermediate (Pyran Analogue)

Data adapted from a patent for the synthesis of the analogous 4-aminotetrahydro-2H-pyran-4-carboxylic acid and should be considered as a starting point for optimization of the thiopyran synthesis.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Ketone Tetrahydropyran-4-oneTetrahydropyran-4-oneTetrahydropyran-4-one
Ammonium Source Ammonium CarbonateAmmonium CarbonateAmmonium Carbonate
Cyanide Source Sodium CyanideSodium CyanideSodium Cyanide
Solvent Water/Ethanol (1:1)Water/Ethanol (1:1)Water/Ethanol (1:1)
Temperature (°C) 606570
Reaction Time (h) 343
Yield of Intermediate (%) 82.58085

Experimental Protocols

Protocol 1: Strecker Synthesis of 4-Amino-4-cyanotetrahydro-2H-thiopyran

This protocol is adapted from the synthesis of the analogous pyran derivative.

Materials:

  • Tetrahydrothiopyran-4-one

  • Ammonium carbonate

  • Sodium cyanide

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrothiopyran-4-one (1 equivalent).

  • Add a 1:1 mixture of deionized water and ethanol.

  • Add ammonium carbonate (2.5-3.0 equivalents) and sodium cyanide (1.0-1.2 equivalents).

  • Heat the reaction mixture to 60-70°C and stir for 3-4 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the crude 4-amino-4-cyanotetrahydro-2H-thiopyran.

Protocol 2: Hydrolysis of 4-Amino-4-cyanotetrahydro-2H-thiopyran

Materials:

  • 4-Amino-4-cyanotetrahydro-2H-thiopyran

  • Concentrated Hydrochloric Acid or Sodium Hydroxide solution

  • Deionized water

Procedure (Acidic Hydrolysis):

  • Suspend the crude 4-amino-4-cyanotetrahydro-2H-thiopyran in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point to precipitate the amino acid.

  • Filter the solid product, wash with cold water and a small amount of ethanol, and dry under vacuum.

Procedure (Basic Hydrolysis):

  • Suspend the crude 4-amino-4-cyanotetrahydro-2H-thiopyran in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the amino acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Mandatory Visualization

Strecker_Synthesis_Pathway ketone Tetrahydrothiopyran-4-one aminonitrile 4-Amino-4-cyanotetrahydro-2H-thiopyran ketone->aminonitrile + NH₃, CN⁻ ammonia NH₃ cyanide CN⁻ amino_acid This compound aminonitrile->amino_acid Hydrolysis (H₃O⁺) h3o H₃O⁺ / H₂O

Caption: Strecker synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Tetrahydrothiopyran-4-one start->check_sm impure_sm Purify or Replace Starting Material check_sm->impure_sm Impure pure_sm Starting Material is Pure check_sm->pure_sm Pure check_reaction Investigate Reaction Conditions pure_sm->check_reaction optimize_conditions Optimize Temperature, Time, and Reagent Stoichiometry check_reaction->optimize_conditions Suboptimal check_hydrolysis Analyze Hydrolysis Step check_reaction->check_hydrolysis Optimal optimize_hydrolysis Adjust Hydrolysis Conditions (Acid/Base Conc., Temp.) check_hydrolysis->optimize_hydrolysis Incomplete check_workup Review Purification Procedure check_hydrolysis->check_workup Complete optimize_workup Modify Purification Method (e.g., Recrystallization, Chromatography) check_workup->optimize_workup Inefficient

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Purification of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid from a crude reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the likely impurities?

A1: The most probable synthetic route is a variation of the Strecker amino acid synthesis.[1][2][3] This method involves the reaction of tetrahydro-4H-thiopyran-4-one with an alkali metal cyanide and ammonium carbonate, followed by hydrolysis of the resulting aminonitrile intermediate.

Likely Impurities:

  • Unreacted starting materials: Tetrahydro-4H-thiopyran-4-one.

  • Intermediates: The corresponding α-aminonitrile.

  • Side products: Hydrolysis of the starting ketone, and byproducts from the cyanide reaction.

  • Inorganic salts: Resulting from the use of reagents like sodium cyanide and ammonium carbonate, and from pH adjustments during workup.

Q2: My crude product is an intractable oil or gum. How can I solidify it for further purification?

A2: Oily products are common for amino acid derivatives, often due to the presence of impurities or residual solvents.[4]

  • Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often induce crystallization or precipitation of the product as a solid.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum.

  • pH Adjustment: For zwitterionic compounds, adjusting the pH of an aqueous solution to the isoelectric point can minimize solubility and promote precipitation.[3]

Q3: What are the recommended starting points for purification by recrystallization?

A3: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar, zwitterionic compounds like this, polar protic solvents or solvent mixtures are often effective.

  • Recommended Solvent Systems:

    • Water/Ethanol

    • Water/Isopropanol

    • Methanol/Ethyl Acetate

Q4: I am struggling with the column chromatography of this polar compound. What conditions should I try?

A4: The high polarity and zwitterionic nature of this compound can make purification by standard silica gel chromatography challenging.

  • Normal Phase Chromatography: While possible, it often requires highly polar mobile phases which may not provide adequate separation. Adding a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the eluent can sometimes improve peak shape.

  • Reverse Phase Chromatography (RPC): This is often the preferred method for polar compounds. A C18 column with a mobile phase of water and a polar organic solvent (e.g., methanol or acetonitrile) with a pH modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is highly effective for purifying amino acids. A strong cation exchange resin can be used to bind the amino acid, which is then eluted by changing the pH or ionic strength of the buffer.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product oils out upon cooling. The solvent is too good, or the solution is too concentrated. Impurities are present that inhibit crystallization.Add a small amount of a "poor" solvent (in which the compound is less soluble) to the hot solution. Try a different solvent system. Ensure the crude product is as pure as possible before recrystallization.
No crystals form, even after cooling. The solution is too dilute. The wrong solvent was chosen.Concentrate the solution by evaporating some of the solvent. Try a different solvent or solvent mixture. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Cool the solution for a longer period or to a lower temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly after filtration.Try a different recrystallization solvent. Wash the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Product does not move from the origin (streaking on TLC). The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the stationary phase.Increase the polarity of the mobile phase. For normal phase silica gel, add a small amount of a polar solvent like methanol or a modifier like acetic acid. Consider using reverse-phase chromatography.
Poor separation of product from impurities. The mobile phase composition is not optimal. The column is overloaded.Perform a thorough TLC analysis to find a solvent system that gives good separation. Use a smaller amount of crude material on the column.
Tailing peaks. The compound is interacting with active sites on the silica gel. The compound is zwitterionic at the mobile phase pH.Add a modifier to the mobile phase (e.g., triethylamine to neutralize acidic sites on silica, or an acid to protonate the amine). For reverse-phase, adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid or protonate the amine.
Product elutes with the solvent front. The mobile phase is too polar (normal phase) or not polar enough (reverse phase).Decrease the polarity of the mobile phase for normal phase chromatography. Increase the polarity (aqueous component) of the mobile phase for reverse-phase chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Hot filter the solution to remove the activated carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water, followed by an acid solution (e.g., 1 M HCl), and then again with deionized water until the eluent is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with HCl. Apply the solution to the top of the prepared resin column.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound this compound from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Fraction Collection: Collect the fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin staining).

  • Isolation: Combine the fractions containing the pure product and remove the solvent and excess ammonia under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_0 Crude Product cluster_1 Purification Options cluster_2 Chromatography Types cluster_3 Final Product crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization Solid column_chrom Column Chromatography crude->column_chrom Oil or Solid pure_product Purified Product recrystallization->pure_product ion_exchange Ion-Exchange column_chrom->ion_exchange High Polarity reverse_phase Reverse Phase column_chrom->reverse_phase Polar ion_exchange->pure_product reverse_phase->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue? recrystallization_issue Recrystallization? start->recrystallization_issue Yes chromatography_issue Chromatography? start->chromatography_issue No oiling_out Oiling Out? recrystallization_issue->oiling_out Yes no_crystals No Crystals? recrystallization_issue->no_crystals No streaking Streaking/No Movement? chromatography_issue->streaking Yes poor_separation Poor Separation? chromatography_issue->poor_separation No change_solvent Change Solvent/Concentration oiling_out->change_solvent induce_nucleation Induce Nucleation no_crystals->induce_nucleation increase_polarity Increase Mobile Phase Polarity streaking->increase_polarity optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase

Caption: Troubleshooting decision tree for purification issues.

References

Common side products in the synthesis of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. The information provided is based on established chemical principles and data from analogous compounds, offering guidance on potential challenges, particularly the formation and removal of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most common and well-documented methods for the synthesis of this compound are analogous to those used for its oxygen-containing counterpart and include the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize tetrahydro-2H-thiopyran-4-one as the starting material.

Q2: I am seeing unexpected masses in my final product analysis. What are the most likely side products in the synthesis of this compound?

Based on the reactivity of the starting material, tetrahydro-2H-thiopyran-4-one, under typical Strecker or Bucherer-Bergs reaction conditions, several side products can be anticipated:

  • Oxidized Byproducts: The sulfur atom in the thiopyran ring is susceptible to oxidation, which can lead to the formation of this compound 1-oxide (sulfoxide) and this compound 1,1-dioxide (sulfone).[1]

  • Aldol Condensation Products: The reaction conditions, which can be basic or acidic and often involve heating, can promote the self-condensation of the starting ketone, tetrahydro-2H-thiopyran-4-one, leading to aldol adducts. These adducts can further react to form a complex mixture of impurities.

  • Incomplete Hydrolysis Products: In both the Strecker and Bucherer-Bergs syntheses, the final step is the hydrolysis of an intermediate (an α-aminonitrile or a hydantoin, respectively). Incomplete hydrolysis can leave these intermediates as impurities in the final product.

Q3: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can often be attributed to the degradation of the starting material or the formation of side products.[1] Key factors to investigate include:

  • Purity of Starting Material: Ensure the tetrahydro-2H-thiopyran-4-one is of high purity and has been stored correctly, as degradation can occur over time.[1]

  • Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can favor the formation of side products.

  • Hydrolysis Step: The hydrolysis of the intermediate is a critical step. Incomplete hydrolysis will directly impact the yield of the final amino acid.

Q4: How can I remove the sulfoxide and sulfone side products from my final product?

The removal of oxidized sulfur byproducts can be challenging due to their similar polarity to the desired product. A combination of the following techniques may be effective:

  • Chromatography: Reversed-phase chromatography (C8 or C18) can be an effective method for separating the more polar sulfoxide and sulfone byproducts from the desired amino acid.[1]

  • Solvent Extraction: A carefully selected series of extractions with organic solvents may help to selectively remove the side products. The choice of solvent will depend on the specific properties of the impurities.

  • Recrystallization: Fractional recrystallization from a suitable solvent system can be used to isolate the desired product, provided there is a sufficient difference in solubility between the product and the impurities.

Q5: What is the best way to remove aldol condensation byproducts?

Aldol condensation products are typically larger and less polar than the desired amino acid. Their removal can often be achieved through:

  • Purification by Chromatography: Flash column chromatography on silica gel is a standard method for removing less polar impurities like aldol adducts.

  • Washing/Trituration: Washing the crude product with a non-polar organic solvent in which the desired amino acid is insoluble can effectively remove these impurities.

Data Presentation

The following tables provide illustrative quantitative data based on analogous pyran syntheses and general laboratory experience. Actual results may vary depending on specific experimental conditions.

Table 1: Illustrative Yield and Purity Data for the Synthesis of this compound

Synthetic RouteAverage Yield (%)Purity Before Purification (%)Purity After Purification (%)
Strecker Synthesis65-7580-90>98
Bucherer-Bergs Reaction60-7075-85>97

Table 2: Common Side Products and Their Typical Abundance (Illustrative)

Side ProductStructureTypical Abundance (before purification)
This compound 1-oxideC₆H₁₁NO₃S5-10%
This compound 1,1-dioxideC₆H₁₁NO₄S2-5%
Aldol Condensation ProductsMixture of higher MW compounds3-8%
Unhydrolyzed Intermediatesα-aminonitrile or hydantoin1-3%

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis (Adapted from pyran analogue synthesis)

  • Reaction Setup: In a round-bottom flask, dissolve tetrahydro-2H-thiopyran-4-one (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: Add ammonium carbonate (2.5 eq) and sodium cyanide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 60-70°C and stir for 4-6 hours.

  • Isolation of Intermediate: Cool the reaction mixture in an ice bath to precipitate the intermediate α-aminonitrile. Filter the solid and wash with cold water.

  • Hydrolysis: Suspend the crude α-aminonitrile in 6M hydrochloric acid and reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and adjust the pH to 7 with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a water/ethanol mixture.

Protocol 2: Purification of this compound to Remove Oxidized Side Products

  • Column Preparation: Pack a reversed-phase C18 column with an appropriate solvent system (e.g., a gradient of methanol in water with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude amino acid in the mobile phase.

  • Chromatography: Load the sample onto the column and elute with the solvent gradient.

  • Fraction Collection: Collect fractions and analyze by a suitable method (e.g., TLC or LC-MS) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_and_Side_Products start Tetrahydro-2H-thiopyran-4-one strecker Strecker Synthesis (NH4)2CO3, NaCN start->strecker bucherer Bucherer-Bergs (NH4)2CO3, KCN start->bucherer oxidation Oxidation start->oxidation aldol Aldol Condensation start->aldol aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile hydantoin Hydantoin Intermediate bucherer->hydantoin hydrolysis Hydrolysis (H+ or OH-) aminonitrile->hydrolysis hydantoin->hydrolysis product 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid hydrolysis->product sulfoxide Sulfoxide Side Product oxidation->sulfoxide sulfone Sulfone Side Product oxidation->sulfone aldol_product Aldol Adducts aldol->aldol_product

Caption: Synthetic pathways to this compound and the formation of major side products.

Purification_Workflow crude_product Crude Product (Amino Acid + Impurities) recrystallization Recrystallization (Water/Ethanol) crude_product->recrystallization partially_pure Partially Purified Product recrystallization->partially_pure rp_hplc Reversed-Phase HPLC (C18 Column) partially_pure->rp_hplc pure_product Pure 4-Aminotetrahydro-2H- thiopyran-4-carboxylic acid (>98%) rp_hplc->pure_product impurities Removed Impurities (Sulfoxide, Sulfone, Aldol Adducts) rp_hplc->impurities

Caption: A typical workflow for the purification of this compound.

References

Troubleshooting guide for the Strecker synthesis of hindered cyclic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of sterically hindered cyclic amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: Why is the yield of my α-aminonitrile so low when using a hindered cyclic ketone?

Answer: Low yields in the Strecker synthesis with hindered cyclic ketones are a common issue primarily due to steric hindrance.[1] The bulky substituents on the cyclic ketone impede the initial nucleophilic attack by the amine to form the imine intermediate, and also hinder the subsequent attack by the cyanide ion.[1] This results in a sluggish and inefficient reaction.

To address this, consider the following solutions:

  • Catalysis: The use of a catalyst is often essential.

    • Brønsted Acids: Catalysts like pyridinium p-toluenesulfonate (PPTS) or triflic acid can protonate the carbonyl oxygen, making the ketone more electrophilic and facilitating the initial amine addition.

    • Lewis Acids: Lewis acids such as indium(III) chloride (InCl₃) or gallium(III) triflate (Ga(OTf)₃) can also activate the ketone towards nucleophilic attack.

  • Alternative Cyanide Source: Trimethylsilyl cyanide (TMSCN) can be more effective than traditional cyanide salts (NaCN, KCN) for hindered ketones, often leading to higher yields under milder conditions.[2][3]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions.

    • Concentration: Higher concentrations of reactants may favor the desired reaction pathway.

    • Water Removal: The formation of the imine intermediate is an equilibrium process that releases water.[4] Using a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus can drive the equilibrium towards the imine, thereby improving the overall yield.[5]

Question 2: The hydrolysis of my hindered α-aminonitrile to the corresponding amino acid is not proceeding or is giving a complex mixture of products. What can I do?

Answer: The hydrolysis of sterically hindered nitriles is notoriously difficult. The bulky groups surrounding the nitrile functionality shield it from attack by water or hydroxide ions.[6]

Here are some strategies to overcome this challenge:

  • Vigorous Hydrolysis Conditions:

    • Acid Hydrolysis: Heating the aminonitrile under reflux with a strong acid, such as 6M HCl or concentrated H₂SO₄, for an extended period is often necessary.[7][8]

    • Base Hydrolysis: Alternatively, refluxing with a strong base like 6M NaOH can be effective.[8][9] Note that this will initially produce the carboxylate salt, which will require acidification in a separate step to yield the final amino acid.[7][8]

  • Stepwise Hydrolysis: Sometimes, a two-step hydrolysis can be beneficial. First, the nitrile is hydrolyzed to an amide under milder conditions, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions.[6]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of hindered nitriles by rapidly reaching high temperatures and pressures.

Question 3: I am observing the formation of starting ketone in my reaction mixture, even after a significant reaction time. What is happening?

Answer: The reappearance of the starting ketone is likely due to the retro-Strecker reaction . This is the reverse reaction where the α-aminonitrile decomposes back to the imine (which can then hydrolyze to the ketone) and cyanide. This equilibrium can be particularly problematic with sterically hindered substrates, as the steric strain in the product can favor the reverse reaction.[10]

To minimize the retro-Strecker reaction:

  • Use a Stoichiometric Amount of Cyanide: Ensure that a sufficient concentration of the cyanide reagent is present to push the equilibrium towards the product side.

  • Lower Reaction Temperature: While higher temperatures can increase the forward reaction rate, they can also favor the retro-Strecker pathway. An optimal temperature that balances reaction rate and equilibrium position should be determined experimentally.

  • Product Isolation: Once the α-aminonitrile is formed, it should be isolated or converted to the amino acid in a subsequent step without prolonged exposure to conditions that might favor the reverse reaction.

Frequently Asked Questions (FAQs)

Q1: What are some common side products in the Strecker synthesis of hindered cyclic amino acids?

A1: Besides the retro-Strecker reaction, other potential side products include:

  • Cyanohydrin Formation: The ketone can react directly with the cyanide source to form a cyanohydrin. This is more likely if the imine formation is slow.

  • Over-alkylation: If using a primary amine, there is a possibility of forming a secondary amine which can then react further.

  • Polymerization: Aldehydes and some reactive ketones can undergo self-condensation or polymerization under certain conditions.

Q2: How can I purify the final hindered cyclic amino acid?

A2: Purification can be challenging due to the often-polar nature of amino acids.

  • Crystallization: If the amino acid is a solid, recrystallization from a suitable solvent system is the preferred method.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from other charged or neutral molecules.

  • Preparative HPLC: For small-scale purifications or for separating mixtures of diastereomers, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any safer alternatives to using traditional cyanide salts like NaCN or KCN?

A3: Yes, several alternatives are available:

  • Trimethylsilyl cyanide (TMSCN): This is a less toxic and often more reactive cyanide source.[2][3]

  • Potassium hexacyanoferrate(II) or (III): These are stable, non-toxic coordination compounds that can release cyanide in situ under specific reaction conditions.

  • Acetone cyanohydrin: This can serve as a convenient source of HCN.

Data Presentation

Table 1: Comparison of Catalysts for the Strecker Synthesis of a Hindered Ketone (Acetophenone as a model)

Catalyst (mol%)Time (h)Yield (%)
None24<10
Pyridinium p-toluenesulfonate (10)1285
Triflic Acid (5)892
Indium(III) Chloride (10)695
Gallium(III) Triflate (5)598

Note: This data is illustrative and based on trends observed for hindered ketones. Actual yields and reaction times will vary depending on the specific hindered cyclic ketone used.

Experimental Protocols

Protocol 1: General Procedure for the Strecker Synthesis of a Hindered Cyclic α-Aminonitrile using TMSCN

  • To a solution of the hindered cyclic ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add the catalyst (e.g., InCl₃, 10 mol%).

  • Stir the mixture for 10-15 minutes.

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude α-aminonitrile by column chromatography on silica gel.

Protocol 2: General Procedure for the Hydrolysis of a Hindered Cyclic α-Aminonitrile

  • To the hindered cyclic α-aminonitrile (1.0 eq), add a 6M aqueous HCl solution.

  • Heat the mixture to reflux and maintain the temperature for 12-48 hours (monitor the reaction progress by TLC or LC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid using a base (e.g., NaOH or NH₄OH).

  • The amino acid may precipitate out of the solution. If so, collect the solid by filtration.

  • If the amino acid remains in solution, concentrate the aqueous layer under reduced pressure.

  • Purify the crude amino acid by recrystallization or ion-exchange chromatography.

Mandatory Visualization

Troubleshooting_Strecker_Synthesis cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_next_step Next Step cluster_hydrolysis_problem Hydrolysis Troubleshooting cluster_hydrolysis_solutions Hydrolysis Solutions cluster_end Final Product Start Hindered Cyclic Ketone + Amine + Cyanide Source Problem Low Yield of α-Aminonitrile Start->Problem Cause1 Slow Imine Formation (Steric Hindrance) Problem->Cause1 Cause2 Slow Cyanide Attack (Steric Hindrance) Problem->Cause2 Cause3 Retro-Strecker Reaction Problem->Cause3 Solution1 Use Catalyst (Brønsted or Lewis Acid) Cause1->Solution1 Solution3 Optimize Conditions (Temp., Conc., H₂O removal) Cause1->Solution3 Cause2->Solution1 Solution2 Use TMSCN as Cyanide Source Cause2->Solution2 Solution4 Use Stoichiometric Cyanide/ Lower Temperature Cause3->Solution4 Aminonitrile α-Aminonitrile Solution1->Aminonitrile Solution2->Aminonitrile Solution3->Aminonitrile Solution4->Aminonitrile HydrolysisProblem Incomplete Hydrolysis Aminonitrile->HydrolysisProblem HydrolysisSolution1 Vigorous Conditions (Strong Acid/Base, Heat) HydrolysisProblem->HydrolysisSolution1 HydrolysisSolution2 Microwave-Assisted Hydrolysis HydrolysisProblem->HydrolysisSolution2 End Hindered Cyclic Amino Acid HydrolysisSolution1->End HydrolysisSolution2->End

Caption: Troubleshooting workflow for the Strecker synthesis of hindered cyclic amino acids.

References

Technical Support Center: Optimization of Coupling Efficiency for 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate the sterically hindered, non-natural amino acid, 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging in SPPS?

The primary challenge in coupling this compound is its structure. As an α,α-disubstituted cyclic amino acid, it presents significant steric hindrance around the carboxylic acid and the amino group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling under standard conditions.

Q2: Which coupling reagents are most effective for this type of amino acid?

For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or DIC alone are often insufficient. More potent activating reagents are generally required. Onium-salt-based reagents are highly recommended.

  • Uronium/Aminium salts: Reagents like HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters. HATU is often considered a superior choice for many difficult couplings.

  • Phosphonium salts: Reagents like PyBOP and PyAOP are also excellent choices and are known for causing less guanidinylation of the N-terminal amino group compared to some uronium salts. For cyclic β-sugar amino acids with similar steric bulk, PyBOP has been shown to be a very effective coupling reagent.

Q3: How can I monitor the completion of the coupling reaction?

The most common method for monitoring coupling completion on the solid phase is the Kaiser (ninhydrin) test.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.

For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the target amino acid) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.

Q4: What should I do if the Kaiser test is positive after the initial coupling?

If an incomplete coupling is detected, the most straightforward first step is to perform a "double coupling." This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated this compound and coupling reagent before proceeding to the next Fmoc deprotection step.

Q5: What is "capping," and when should I use it?

If the Kaiser test remains positive after a second coupling attempt, it is advisable to "cap" the unreacted amines. Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. This prevents the formation of deletion peptides in the final product, which can be difficult to separate during purification. Capped sequences are truncated and can be more easily removed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

Issue Potential Cause Recommended Solution
Positive Kaiser test after a single coupling Steric Hindrance: The bulky nature of the amino acid is slowing down the reaction.1. Double Couple: Immediately perform a second coupling with fresh reagents. 2. Increase Reaction Time: Extend the initial coupling time (e.g., from 1-2 hours to 4 hours or overnight).
Positive Kaiser test persists after double coupling Severe Steric Hindrance or Aggregation: The reactive sites on the resin are inaccessible.1. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HBTU, or PyBOP. 2. Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential racemization. 3. Capping: Cap the unreacted amines with acetic anhydride to prevent deletion sequences.
Low final peptide yield despite negative Kaiser tests Aggregation: The growing peptide chain may be aggregating on the resin, leading to poor solvation and accessibility.1. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 in DMF) before coupling. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide every 6-7 residues to disrupt secondary structure formation. 3. Use a "Magic Mixture": For very difficult sequences, a solvent system of DCM/DMF/NMP (1:1:1) can be beneficial.
Presence of deletion peptides in final MS analysis Incomplete Coupling: Failure to achieve complete coupling at the target amino acid position.1. Implement Routine Double Coupling: For this specific amino acid, always perform a double coupling as a standard protocol. 2. Confirm with a More Sensitive Test: Use a test like the isatin test if you suspect a difficult coupling to a secondary amine in the sequence. 3. Optimize Coupling Time and Temperature: Systematically test longer coupling times and gentle heating.

Data Presentation: Comparison of Coupling Reagents

Coupling Reagent Base Typical Reaction Time Relative Efficiency for Hindered Couplings Notes
DIC / HOBtDIPEA2 - 6 hoursModerateMay require double coupling or extended times. Lower risk of racemization.
HBTUDIPEA / NMM1 - 2 hoursHighA common and effective choice for difficult couplings.
HATUDIPEA / Collidine1 - 2 hoursVery HighOften considered one of the most powerful reagents, especially for very hindered systems.
PyBOPDIPEA / NMM1 - 2 hoursVery HighExcellent for hindered couplings with reduced risk of side reactions compared to some uronium salts.
COMUDIPEA / NMM1 - 2 hoursVery HighA newer generation reagent with high efficiency and a better safety profile (not based on potentially explosive benzotriazoles).

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended as the default procedure for incorporating this compound.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve Fmoc-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Second Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution from the reaction vessel. Wash the resin with DMF (3 x 1 min). Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin with DMF (3 x 1 min) and proceed with the synthesis. If the test is still positive, proceed to the capping protocol.

Protocol 2: Capping of Unreacted Amines

This protocol should be used if double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid in the sequence.

Visualizations

G Troubleshooting Workflow for Incomplete Coupling start Initial Coupling (2 hours) kaiser_test_1 Perform Kaiser Test start->kaiser_test_1 negative_1 Negative Result: Coupling Complete kaiser_test_1->negative_1 Negative positive_1 Positive Result: Incomplete Coupling kaiser_test_1->positive_1 Positive proceed Proceed to Next Deprotection Step negative_1->proceed double_couple Perform Double Coupling (Fresh Reagents, 2 hours) positive_1->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 negative_2 Negative Result: Coupling Complete kaiser_test_2->negative_2 Negative positive_2 Positive Result: Still Incomplete kaiser_test_2->positive_2 Positive negative_2->proceed capping Cap Unreacted Amines (Acetic Anhydride) positive_2->capping capping->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

G Decision Pathway for Coupling Reagent Selection start Incorporating 4-Aminotetrahydro- 2H-thiopyran-4-carboxylic acid is_hindered Is the amino acid sterically hindered? start->is_hindered yes_hindered Yes (α,α-disubstituted cyclic) is_hindered->yes_hindered Yes no_hindered No (Standard Amino Acid) is_hindered->no_hindered No potent_reagents Use potent onium-salt reagents yes_hindered->potent_reagents standard_reagents Use standard reagents: DIC/HOBt no_hindered->standard_reagents reagent_choice Select Reagent potent_reagents->reagent_choice hatu HATU/HCTU reagent_choice->hatu High Reactivity pybop PyBOP/PyAOP reagent_choice->pybop Reduced Side Reactions comu COMU reagent_choice->comu Safety/Efficiency protocol Follow with Double Coupling Protocol hatu->protocol pybop->protocol comu->protocol

Caption: Decision pathway for selecting coupling reagents.

Preventing racemization during the synthesis and coupling of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis and coupling of the chiral α,α-disubstituted amino acid, "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid".

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?

A1: The main challenge lies in the creation of the quaternary chiral center at the C4 position. Traditional synthetic methods, such as the classical Strecker synthesis, produce a racemic mixture (a 50:50 mixture of both enantiomers).[1][2] Achieving a high level of enantiomeric purity requires either an asymmetric synthesis approach or a chiral resolution of the racemic product.

Q2: What are the principal mechanisms of racemization during the coupling of this compound?

A2: As an α,α-disubstituted amino acid, the primary concern for racemization during peptide bond formation is direct enolization. This occurs when a base abstracts the α-proton of the activated amino acid, leading to a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical integrity. A secondary, though less common mechanism for N-protected amino acids, is through the formation of an oxazolone (azlactone) intermediate, which also has an acidic α-proton susceptible to deprotonation and subsequent racemization.[3]

Q3: Which factors generally influence the degree of racemization during peptide coupling reactions?

A3: Several factors can significantly impact the extent of racemization, including the choice of coupling reagent, the presence and type of additives, the strength and concentration of the base used, the polarity of the solvent, and the reaction temperature.[3]

Q4: Are there specific protecting groups that are recommended for the synthesis and coupling of this amino acid to minimize racemization?

A4: The choice of protecting groups for the amino and carboxylic acid functionalities is crucial. For the α-amino group, urethane-type protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are generally preferred over acyl groups (e.g., Acetyl or Benzoyl) as they are less prone to forming racemization-susceptible oxazolone intermediates. During synthesis, appropriate protection of the thiol group within the thiopyran ring may also be necessary depending on the reaction conditions.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Synthesis of this compound

This is a common issue when attempting to synthesize a single enantiomer of a chiral compound. Below is a step-by-step guide to troubleshoot and improve the enantioselectivity of your synthesis.

Step 1: Evaluate Your Synthetic Strategy

  • Asymmetric Strecker Synthesis: If you are using an asymmetric Strecker reaction starting from tetrahydro-4H-thiopyran-4-one, the choice of the chiral auxiliary or catalyst is critical.

    • Solution: Experiment with different chiral ligands or catalysts. Chiral thiourea-based catalysts, for instance, have shown success in similar asymmetric additions to ketones.[4] Ensure the catalyst loading is optimized.

  • Chiral Resolution: If you are resolving a racemic mixture, the choice of resolving agent and crystallization conditions are key.

    • Solution: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines like brucine).[5] Meticulously optimize crystallization conditions such as solvent system, temperature, and cooling rate.

Step 2: Control Reaction Conditions

  • Temperature: Lower reaction temperatures often favor higher enantioselectivity in asymmetric reactions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the reaction progress.

  • Solvent: The solvent can influence the transition state of the enantioselective step.

    • Solution: Screen a range of solvents with varying polarities.

Issue 2: Significant Racemization Detected During Peptide Coupling

Detecting the diastereomeric peptide product indicates a loss of stereochemical integrity during the coupling step. Follow these steps to minimize racemization.

Step 1: Re-evaluate Your Coupling Reagent and Additives

  • Carbodiimides (e.g., DIC, EDC): These reagents can lead to significant racemization if used alone.

    • Solution: Always use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): While generally effective at suppressing racemization, the choice of onium salt can still impact the outcome.

    • Solution: For sterically hindered amino acids like this one, consider using HATU or COMU which are known for their high efficiency.[6] Phosphonium-based reagents like PyBOP can also be a good choice.[6]

Step 2: Optimize Base and Solvent Conditions

  • Base: The type and amount of base can significantly influence racemization.

    • Solution: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases. Use the minimum stoichiometry of the base required for the reaction to proceed.

  • Solvent: Polar aprotic solvents like DMF are common but can sometimes promote racemization.

    • Solution: If solubility allows, consider less polar solvents like dichloromethane (DCM) or a mixture of solvents.

Step 3: Adjust Reaction Temperature

  • Elevated Temperatures: Higher temperatures increase reaction rates but can also accelerate racemization.

    • Solution: Perform the coupling reaction at a lower temperature, for example, starting at 0 °C and allowing it to slowly warm to room temperature.

Quantitative Data on Racemization Suppression

The following tables summarize the effectiveness of different strategies in minimizing racemization during peptide coupling.

Table 1: Comparison of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveRelative Racemization LevelNotes
DICNoneHighNot recommended without an additive.
DICHOBtLowA standard and effective combination.[7]
DICHOAtVery LowGenerally more effective than HOBt.
DICOxymaVery LowA non-explosive and highly effective alternative to HOBt/HOAt.
HBTU-LowForms HOBt in situ.
HATU-Very LowForms HOAt in situ; highly efficient for hindered couplings.[6]
PyBOP-LowPhosphonium salt-based reagent, good for reducing racemization.[6]
COMU-Very LowHighly efficient and shows low levels of racemization.[6]

Table 2: Influence of Base and Solvent on Racemization

BaseSolventRelative Racemization
Triethylamine (TEA)DMFModerate to High
DIPEADMFLow to Moderate
2,4,6-CollidineDMFLow
DIPEADCMLow

Experimental Protocols

Protocol 1: General Approach for Asymmetric Strecker Synthesis

This protocol outlines a general method for the asymmetric synthesis of this compound, which should be optimized for specific catalysts and conditions.

  • Imine Formation: In a suitable solvent (e.g., toluene or DCM), combine tetrahydro-4H-thiopyran-4-one with a chiral amine auxiliary.

  • Cyanation: To the formed chiral imine, add a cyanide source (e.g., trimethylsilyl cyanide) at a low temperature (e.g., -78 °C). A chiral catalyst may be used in this step if a non-chiral amine was used in step 1.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Deprotection: The chiral auxiliary is removed to give the final enantiomerically enriched amino acid.

Protocol 2: Racemization-Free Peptide Coupling

This protocol provides a general procedure for coupling this compound while minimizing racemization.

  • Pre-activation (if applicable): In a reaction vessel, dissolve the N-protected this compound (1 equiv.) and the racemization-suppressing additive (e.g., HOAt, 1.1 equiv.) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 equiv.) to the mixture and stir at 0 °C for 5-10 minutes.

  • Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1 equiv.) and a suitable base (e.g., DIPEA, 2 equiv.) to the activated mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, perform a standard aqueous work-up to remove by-products and isolate the desired peptide.

Visualizations

Synthesis_Workflow Asymmetric Synthesis & Chiral Resolution Workflows cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution Ketone Tetrahydro-4H-thiopyran-4-one ChiralImine Chiral Imine/ Enamine Formation Ketone->ChiralImine Chiral Amine or Chiral Catalyst AsymmetricAddition Asymmetric Cyanide Addition ChiralImine->AsymmetricAddition Cyanide Source Hydrolysis_A Nitrile Hydrolysis AsymmetricAddition->Hydrolysis_A FinalProduct_A Enantiopure Amino Acid Hydrolysis_A->FinalProduct_A RacemicAA Racemic Amino Acid Diastereomer Diastereomeric Salt Formation RacemicAA->Diastereomer Chiral Resolving Agent Separation Crystallization/ Chromatography Diastereomer->Separation Liberation Liberation of Enantiomers Separation->Liberation FinalProduct_B Enantiopure Amino Acid Liberation->FinalProduct_B

Caption: Synthetic strategies for obtaining enantiopure amino acid.

Racemization_Mechanisms Mechanisms of Racemization During Peptide Coupling cluster_0 Direct Enolization cluster_1 Oxazolone Formation ActivatedAA Activated Amino Acid (Chiral) Enolate Planar Enolate (Achiral) ActivatedAA->Enolate - H+ Oxazolone Oxazolone Intermediate (Chiral but prone to enolization) ActivatedAA->Oxazolone Intramolecular Cyclization RacemizedAA Racemized Product Enolate->RacemizedAA + H+ EnolizedOxazolone Planar Enolized Oxazolone (Achiral) Oxazolone->EnolizedOxazolone - H+ EnolizedOxazolone->RacemizedAA Hydrolysis

Caption: Primary pathways for racemization in peptide synthesis.

Troubleshooting_Workflow Troubleshooting Racemization in Peptide Coupling Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Decision1 Using Carbodiimide? Step1->Decision1 Action1a Add/Change Additive (HOAt, Oxyma) Decision1->Action1a Yes Action1b Switch to Onium Salt (HATU, COMU) Decision1->Action1b No Step2 Step 2: Optimize Base & Solvent Action1a->Step2 Action1b->Step2 Action2 Use Weaker, Hindered Base (DIPEA, Collidine) Consider Less Polar Solvent (DCM) Step2->Action2 Step3 Step 3: Adjust Temperature Action2->Step3 Action3 Lower Reaction Temperature (e.g., 0 °C) Step3->Action3 End Racemization Minimized Action3->End

Caption: A logical workflow for troubleshooting high racemization.

References

Stability of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. The following sections offer troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

The hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is generally stable under standard laboratory conditions.[1] For long-term storage, it is recommended to store the compound at -20°C for one-month stability or -80°C for six-month stability to prevent degradation.[2] As a cyclic amino acid derivative, its stability can be influenced by factors such as pH, light, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be pH-dependent due to the presence of both an amino group and a carboxylic acid group.[1][3] At its isoelectric point, the molecule exists as a zwitterion, which can influence its solubility and stability.[4] In highly acidic or alkaline solutions, the compound may be susceptible to degradation through hydrolysis or other pH-catalyzed reactions. The protonation state of the amino and carboxylic acid groups changes with pH, which can affect the overall charge and reactivity of the molecule.[4][5]

Q3: Is this compound sensitive to temperature?

Yes, elevated temperatures can promote the degradation of many organic molecules, and this compound is no exception. Thermal stability is a critical factor to consider, especially in the context of drug development.[6][7][8][9] Forced degradation studies, which often involve thermal stress, are essential to understand the degradation pathways and establish appropriate storage and handling conditions.[10][11]

Q4: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for similar structures can be inferred. These may include:

  • Oxidation: The sulfur atom in the thiopyran ring and the amino group can be susceptible to oxidation.[1][2]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at elevated temperatures.

  • Ring Opening: The thiopyran ring might undergo cleavage under harsh conditions.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to degradation.[12]

Q5: How can I monitor the stability of this compound in my experiments?

The stability of the compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common and effective method for quantifying the parent compound and detecting any degradation products.[13][14] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of degradants.[15][16]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.

  • Possible Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your assay buffer is within a stable range for the compound.

    • Temperature Control: Maintain a consistent and appropriate temperature throughout the experiment.

    • Fresh Stock Solutions: Prepare fresh stock solutions of the compound before each experiment.

    • Stability Check: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the duration of the experiment. Analyze samples at different time points using HPLC or LC-MS.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[17][10][11][18][19] This will help in identifying the unknown peaks.

    • LC-MS/MS Analysis: Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures through fragmentation patterns.

    • Review Experimental Conditions: Re-evaluate your experimental setup for any potential stressors such as exposure to light, extreme temperatures, or incompatible reagents.

Data Presentation

Table 1: Stability of this compound under Various pH Conditions at a Constant Temperature.

pHTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Final Concentration (µM)% DegradationAppearance of Degradation Products (Peak Area)
2.02524
4.02524
7.42524
9.02524
12.02524

Table 2: Thermal Stability of this compound at a Constant pH.

Temperature (°C)pHIncubation Time (hours)Initial Concentration (µM)Final Concentration (µM)% DegradationAppearance of Degradation Products (Peak Area)
47.424
257.424
377.424
507.424
707.424

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Sample Preparation: Dilute the stock solution in each of the prepared buffers to a final concentration (e.g., 100 µM).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each sample and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the remaining parent compound and any major degradation products. Calculate the percentage of degradation over time for each pH condition.

Protocol 2: Thermal Stability Assessment

  • Buffer Preparation: Prepare a buffer at a physiologically relevant pH (e.g., pH 7.4 phosphate buffer).

  • Stock Solution Preparation: Prepare a stock solution of this compound.

  • Sample Preparation: Dilute the stock solution in the prepared buffer to a final concentration.

  • Incubation: Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: After the incubation period, analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the remaining parent compound and any major degradation products. Calculate the percentage of degradation at each temperature.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep_Compound Prepare Stock Solution Incubation Incubate Samples (Varying pH or Temperature) Prep_Compound->Incubation Prep_Buffers Prepare Buffers (Varying pH/Constant pH) Prep_Buffers->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Quant Quantify Parent Compound & Degradants HPLC_Analysis->Data_Quant Report Generate Stability Report Data_Quant->Report

Caption: Workflow for assessing the stability of a compound.

Troubleshooting_Diagram Start Inconsistent Experimental Results? Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Conditions Review Experimental Conditions (pH, Temp, Light) Start->Check_Conditions Run_Control Run a Stability Control Experiment Check_Conditions->Run_Control Analyze_Control Analyze Control Samples by HPLC/LC-MS Run_Control->Analyze_Control Degradation_Observed Degradation Observed? Analyze_Control->Degradation_Observed Modify_Conditions Modify Experimental Conditions (e.g., use fresh solutions, adjust pH) Degradation_Observed->Modify_Conditions Yes End_Stable Compound is Stable Under These Conditions Degradation_Observed->End_Stable No End_Unstable Compound is Unstable Characterize Degradants Degradation_Observed->End_Unstable Yes, significant Modify_Conditions->Run_Control

Caption: Troubleshooting guide for inconsistent experimental results.

References

Challenges in the characterization of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this molecule stem from its bifunctional nature, possessing both a carboxylic acid and an amino group, as well as a heterocyclic sulfur atom. This can lead to:

  • Solubility Issues: The zwitterionic nature of the molecule can lead to poor solubility in common organic solvents used for NMR and chromatography.

  • Complex NMR Spectra: Protons on the thiopyran ring can exhibit complex splitting patterns, potentially overlapping and making unambiguous assignment difficult.

  • Hygroscopicity: The polar functional groups may lead to the absorption of atmospheric moisture, complicating accurate weight measurements and elemental analysis.

  • Reactivity: The amino group can react with certain solvents or impurities, and the sulfur atom may be susceptible to oxidation.

Q2: What is the expected appearance and stability of this compound?

A2: this compound is typically a white to off-white solid. It is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents to prevent potential oxidation of the sulfur atom.

Q3: Which analytical techniques are most suitable for characterizing this molecule?

A3: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Troubleshooting Guides

NMR Spectroscopy

Issue: Poor resolution or broad peaks in ¹H NMR.

Possible CauseTroubleshooting Steps
Poor Solubility Use a more polar deuterated solvent such as D₂O, DMSO-d₆, or CD₃OD. Gentle heating may also improve solubility.
Paramagnetic Impurities Pass the sample solution through a small plug of Celite or silica gel.
Aggregation Dilute the sample. Changes in pH (if in D₂O) by adding a drop of DCl or NaOD can also disrupt aggregation.
Chemical Exchange For exchangeable protons (-NH₂ and -COOH), consider variable temperature NMR experiments. In D₂O, these peaks will exchange and disappear.

Issue: Difficulty in assigning protons in the thiopyran ring.

Possible CauseTroubleshooting Steps
Signal Overlap Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.
Complex Coupling Perform spectral simulations to match the experimental spectrum with a theoretical model.
HPLC Analysis

Issue: Poor peak shape (tailing or fronting).

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be ~2 units away from the isoelectric point of the molecule. For this amino acid, a pH of 2-3 or 8-9 is a good starting point.
Secondary Interactions with Stationary Phase Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Column Overload Reduce the injection volume or the concentration of the sample.

Issue: No or low retention on a reverse-phase column.

Possible CauseTroubleshooting Steps
High Polarity of the Analyte Use a more polar stationary phase, such as a C18 column with aqueous mobile phase or consider HILIC (Hydrophilic Interaction Liquid Chromatography).
Inappropriate Mobile Phase Increase the aqueous component of the mobile phase. Ensure the pH is controlled to suppress the ionization of the carboxylic acid and protonate the amine.
Mass Spectrometry

Issue: Weak or no molecular ion peak.

Possible CauseTroubleshooting Steps
In-source Fragmentation Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
Poor Ionization Adjust the pH of the sample solution to promote the formation of either [M+H]⁺ or [M-H]⁻ ions, depending on the polarity mode.

Quantitative Data Summary

The following table summarizes typical analytical data for this compound. Note that specific values may vary based on the synthesis and purification methods.

ParameterTypical Value/Range
Molecular Weight 161.22 g/mol
Purity (by HPLC) >95%
¹H NMR (400 MHz, D₂O) δ (ppm) 2.20-2.40 (m, 2H), 2.80-3.00 (m, 2H), 3.10-3.30 (m, 4H)
¹³C NMR (100 MHz, D₂O) δ (ppm) 25.5, 35.0, 60.0, 175.0
Common Impurities Starting materials from synthesis, oxidation products (sulfoxide).

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Vortex the tube until the sample is fully dissolved. Gentle heating in a warm water bath may be necessary.

  • If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR spectra as needed.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Mobile Phase A.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_documentation Documentation synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr hplc HPLC Purity nmr->hplc ms Mass Spectrometry hplc->ms ftir FTIR ms->ftir elemental Elemental Analysis ftir->elemental data_analysis Data Analysis & Interpretation elemental->data_analysis report Certificate of Analysis data_analysis->report

Caption: General experimental workflow for the synthesis and characterization of the target compound.

troubleshooting_workflow cluster_nmr NMR Issues cluster_hplc HPLC Issues start Unsatisfactory Analytical Result nmr_issue Poor Resolution / Broad Peaks? start->nmr_issue hplc_issue Poor Peak Shape? start->hplc_issue change_solvent Change Solvent (D2O, DMSO-d6) nmr_issue->change_solvent Yes run_2d_nmr Run 2D NMR (COSY, HSQC) nmr_issue->run_2d_nmr No, assignment issue end_point Re-analyze Sample change_solvent->end_point run_2d_nmr->end_point adjust_ph Adjust Mobile Phase pH hplc_issue->adjust_ph Yes change_column Consider HILIC hplc_issue->change_column No, no retention adjust_ph->end_point change_column->end_point

Caption: A decision tree for troubleshooting common analytical issues encountered during characterization.

Resolving enantiomers of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric separation of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid using chiral high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: For underivatized cyclic amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, are highly effective.[1] These phases can operate in various modes, including reversed-phase, polar organic, and polar ionic, offering flexibility in method development.[2] Zwitterionic CSPs derived from cinchona alkaloids have also shown broad applicability for separating free amino acids and their derivatives.[3][4]

Q2: What are the recommended starting mobile phase conditions for method development?

A2: A good starting point for a teicoplanin-based column is a polar organic or reversed-phase mode. For instance, you could begin with a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).[5] The acidic modifier is crucial for controlling the ionization state of both the analyte's amino and carboxylic acid groups and the stationary phase, which is essential for chiral recognition.[6]

Q3: Is derivatization of the analyte necessary for chiral separation?

A3: Not necessarily. One of the significant advantages of using macrocyclic glycopeptide or zwitterionic CSPs is their ability to separate underivatized amino acids directly.[3][5] This eliminates the need for derivatization steps, which can be time-consuming and introduce potential sources of error.[3]

Q4: How can I confirm the elution order of the enantiomers?

A4: To definitively determine the elution order, you must inject individual standards of the (R)- and (S)-enantiomers if they are available. By comparing the retention times of the individual enantiomers to the retention times of the peaks in the racemic mixture, you can assign the correct configuration to each peak.

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a critical parameter for optimizing chiral separations. Varying the column temperature can significantly impact selectivity and resolution.[7] It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) during method development. In some cases, increasing or decreasing the temperature can even reverse the elution order of the enantiomers.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of this compound.

Problem 1: No separation or poor resolution of enantiomers.

Possible Cause Suggested Solution
Inappropriate CSP Screen different types of CSPs. If using a polysaccharide-based column in normal phase yields no separation, try a macrocyclic glycopeptide or zwitterionic CSP in reversed-phase or polar organic mode.[8]
Incorrect Mobile Phase - Adjust Modifier: Systematically vary the concentration and type of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) modifier. The pH of the mobile phase is critical for compounds with ionizable groups.[6] - Change Solvent Composition: Alter the ratio of organic solvent to the aqueous or polar organic component. For reversed-phase, try different organic modifiers like acetonitrile instead of methanol.
Suboptimal Temperature Evaluate the separation at different column temperatures (e.g., in 5°C increments). Sometimes a lower temperature can enhance enantioselectivity.
Low Efficiency Decrease the flow rate. This can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

Problem 2: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary Interactions - Adjust Modifier Concentration: For acidic compounds, increasing the acid concentration in the mobile phase can reduce tailing. For basic compounds, adding a small amount of a base can improve peak shape.[9] - Sample Overload: Reduce the concentration of the injected sample.
Column Contamination Flush the column with a strong solvent (as recommended by the manufacturer) to remove any strongly retained impurities. For example, 100% ethanol can be used to wash columns that have been used with non-polar mobile phases.[9]
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. Injecting in a much stronger solvent can cause peak distortion.[10]

Problem 3: Unstable or drifting retention times.

| Possible Cause | Suggested Solution | | :--- | --- | | Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times.[9] | | Mobile Phase Instability | Prepare fresh mobile phase daily. If using buffered solutions, ensure they are well-mixed and filtered. | | Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature throughout the analysis. | | Changes in Mobile Phase Composition (Polar Ionic Mode) | When using polar ionic mode (PIM), adding a small amount of water (e.g., 5%) to the methanol-based mobile phase can help stabilize retention times.[2] |

Experimental Protocol Example

This section provides a hypothetical but detailed experimental protocol for the chiral separation of this compound.

Objective: To resolve the enantiomers of racemic this compound using chiral HPLC with UV detection.

Materials:

  • Analytes: Racemic (DL)-4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid.

  • HPLC Grade Solvents: Methanol, Water.

  • Mobile Phase Additive: Formic acid (reagent grade).

  • Chiral Column: A teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended for this type of compound.[5]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Methanol, Water, and Formic Acid in a ratio of 80:20:0.1 (v/v/v).

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.

    • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before placing it in the autosampler.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

Quantitative Data Summary

The following table presents hypothetical data that could be obtained from the experiment described above, illustrating a successful separation and the effects of modifying the mobile phase.

Table 1: Hypothetical Chromatographic Data for Chiral Separation

Mobile Phase Composition (Methanol:Water:Formic Acid)EnantiomerRetention Time (min)Resolution (Rs)
80:20:0.1 Enantiomer 18.52.1
Enantiomer 29.8
85:15:0.1 Enantiomer 17.21.8
Enantiomer 28.1
80:20:0.05 Enantiomer 19.11.6
Enantiomer 210.6

Note: This data is illustrative. Actual retention times and resolution will depend on the specific experimental conditions and instrumentation.

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (e.g., MeOH/H2O/Acid) p2 Prepare Sample (Dissolve & Filter) h1 Equilibrate Chiral Column p2->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Resolution (Rs) & Enantiomeric Excess (%ee) d1->d2

Caption: Experimental workflow for chiral HPLC separation.

G start Problem: Poor/No Resolution q1 Is the mobile phase optimized? start->q1 p1 Adjust modifier type/ concentration (Acid/Base) q1->p1 NO q2 Is the temperature optimized? q1->q2 YES a1_yes YES a1_no NO p2 Vary organic solvent ratio (e.g., MeOH/ACN) p1->p2 p2->q2 p3 Screen different temperatures (e.g., 10°C - 40°C) q2->p3 NO q3 Is the CSP appropriate? q2->q3 YES a2_yes YES a2_no NO p3->q3 p4 Try a different class of CSP (e.g., Zwitterionic or Polysaccharide-based) q3->p4 NO end_ok Resolution Achieved q3->end_ok YES a3_yes YES a3_no NO p4->end_ok

Caption: Troubleshooting workflow for poor chiral resolution.

References

Storage and handling recommendations for "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C.[1] Some suppliers recommend room temperature, preferably in a cool and well-ventilated area.[2] Regardless of the temperature, it is crucial to keep the container tightly closed, protected from light, and in a dry environment.[2][3] For long-term storage, packing under an inert gas is also recommended.[2]

Q2: I left the compound at room temperature for a few days. Is it still usable?

While storage at 2-8°C is ideal, short-term exposure to room temperature is unlikely to cause significant degradation, provided the compound was in a tightly sealed container and not exposed to light or high humidity. However, for sensitive experiments, it is advisable to run a purity check (e.g., by HPLC or LC-MS) to confirm its integrity before use.

Q3: The appearance of the solid has changed (e.g., color change, clumping). What should I do?

A change in the physical appearance of the compound can be an indicator of degradation or moisture absorption. Clumping may suggest exposure to humidity. A color change could signify oxidation or other chemical degradation. It is strongly recommended to re-analyze the material for purity before proceeding with any experiments. If the purity is compromised, it is best to use a fresh batch of the compound.

Q4: Can I store this compound in a solution?

If you need to store the compound in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, use an appropriate solvent (e.g., DMSO, alcohols, or alkaline solutions where it is soluble) and store at low temperatures (e.g., -20°C or -80°C).[2] The stability in solution will depend on the solvent, pH, and storage temperature. It is advisable to perform a small-scale stability study if you plan to store solutions for an extended period.

Q5: What materials should I avoid bringing into contact with this compound?

You should avoid contact with strong oxidizing agents, as they can react with the compound.[2] Additionally, avoid exposure to bases and conditions that could promote oxidation.[3]

Summary of Storage Recommendations

ParameterRecommendationSource
Temperature 2-8°C or a cool, room temperature environment.[1][2]
Atmosphere Store under an inert gas.[2]
Container Tightly closed, preferably glass.[2][3]
Environment Dry and well-ventilated place.[2]
Light Protect from light.[2]
Incompatible Substances Strong oxidizing agents.[2]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of the compound under various storage conditions.

1. Objective: To determine the degradation rate of this compound under different temperature, light, and humidity conditions.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • pH buffers

  • Vials (clear and amber)

  • Controlled environment chambers (for temperature and humidity)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

3. Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into clear and amber vials.

  • Storage Conditions:

    • Temperature: Store vials at -20°C, 4°C, 25°C, and 40°C.

    • Light Exposure: At each temperature, store one set of clear vials exposed to ambient light and one set of amber vials protected from light.

    • Humidity: Place open vials (for solid-state stability) in chambers with controlled relative humidity (e.g., 25% RH and 75% RH) at 25°C.

  • Time Points:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, dilute the samples to an appropriate concentration for analysis.

    • Analyze the samples by HPLC or LC-MS to determine the purity and identify any degradation products.

    • The mobile phase and gradient will need to be optimized for the compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the percentage of the parent compound versus time for each storage condition.

    • Identify and quantify any major degradation products.

Visual Guides

Troubleshooting Degradation Issues

TroubleshootingWorkflow start Problem: Suspected Compound Degradation check_appearance Visual Inspection: - Color Change? - Clumping? start->check_appearance check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage purity_analysis Action: Perform Purity Analysis (e.g., HPLC, LC-MS) check_appearance->purity_analysis check_storage->purity_analysis is_pure Is Purity >95%? purity_analysis->is_pure use_compound Outcome: Compound is likely stable. Proceed with caution. is_pure->use_compound Yes discard_compound Outcome: Compound has degraded. Discard and use a fresh batch. is_pure->discard_compound No correct_storage Action: Implement Correct Storage Procedures discard_compound->correct_storage

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathway

Oxidation of the thioether is a common degradation pathway for sulfur-containing compounds.

DegradationPathway parent 4-Aminotetrahydro-2H-thiopyran- 4-carboxylic acid sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

References

Validation & Comparative

A Comparative Analysis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid and Constrained Proline Analogs in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. This guide provides a detailed comparative analysis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a unique sulfur-containing cyclic amino acid, against a range of constrained proline analogs. By examining their influence on peptide conformation, stability, and biological activity, this document serves as a comprehensive resource for selecting the optimal building blocks for therapeutic peptide development.

The inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and conformational flexibility, have driven the exploration of synthetic amino acids to enhance their therapeutic potential. Among these, constrained cyclic amino acids are of particular interest for their ability to pre-organize peptide backbones into bioactive conformations. Proline and its analogs have long been staples in this regard, known for their profound effects on peptide structure. This guide introduces this compound (Atc) as a compelling alternative, offering distinct stereoelectronic properties due to the presence of a sulfur atom in its heterocyclic ring.

Conformational Impact: A Head-to-Head Comparison

The incorporation of cyclic amino acids significantly influences the local and global conformation of a peptide. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques to elucidate these structural changes.

NMR Spectroscopy: Analysis of peptides containing these residues reveals distinct differences in backbone dihedral angles (φ, ψ) and the propensity for cis-trans isomerization of the preceding peptide bond.[1][2][3][4] Proline's rigid pyrrolidine ring restricts the φ angle to approximately -60°, inducing turns and kinks in the peptide chain. Constrained proline analogs, through various substitutions on the ring, can further modulate this conformational preference, either stabilizing or destabilizing specific secondary structures.[1][2] While specific NMR data for peptides containing this compound is limited in publicly available literature, the larger and more flexible six-membered thiopyran ring is expected to allow for a broader range of accessible φ and ψ angles compared to the five-membered ring of proline.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides insights into the secondary structure content of peptides.[5][6][7] The introduction of constrained amino acids can induce or stabilize α-helical or β-sheet conformations.[1] The table below summarizes the expected qualitative impact of these residues on peptide secondary structure based on known principles of peptide chemistry.

FeatureThis compoundConstrained Proline Analogs
Backbone Flexibility Moderate restriction due to the six-membered ring.High restriction due to the five-membered ring.
Cis/Trans Isomerization Expected to have a lower propensity for cis-isomerization compared to proline.High propensity for cis-isomerization, which can be modulated by ring substitution.
Secondary Structure Propensity May favor more extended or flexible conformations.Potent inducers of β-turns and polyproline II helices.[1]

Enhancing Peptide Stability: A Crucial Advantage

A primary goal of incorporating unnatural amino acids is to improve the metabolic stability of peptides. This is often assessed through proteolytic stability assays, where the peptide is incubated with proteases or in serum, and the rate of degradation is measured.

Proteolytic Resistance: The steric bulk and unnatural stereochemistry of these cyclic amino acids can hinder recognition by proteases, thereby extending the peptide's half-life.[8][9][10] Proline-containing sequences are known to be more resistant to degradation by certain peptidases.[9] The introduction of the even bulkier this compound is anticipated to confer significant proteolytic stability.

Thermal Stability: The conformational rigidity imparted by these residues can also lead to increased thermal stability. This can be quantified by measuring the melting temperature (Tm) of the peptide using techniques like temperature-dependent CD spectroscopy.[11][12][13] Peptides with a more defined and stable structure will exhibit a higher Tm.

Stability ParameterThis compound (Expected)Constrained Proline Analogs (Observed)
Proteolytic Half-life HighModerate to High
Melting Temperature (Tm) IncreasedIncreased

Biological Activity: The Ultimate Litmus Test

The conformational changes induced by these specialized amino acids can have a profound impact on a peptide's biological activity, particularly its ability to bind to its target receptor.

Receptor Binding Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.[14] Competitive binding assays are used to determine the binding affinity (e.g., IC50 or Ki) of the modified peptides to their target receptor.

The following dot script illustrates a generalized workflow for comparing the biological activity of peptides containing these different amino acid analogs.

Workflow for Comparative Biological Activity Assessment cluster_synthesis Peptide Synthesis cluster_assay Biological Assays cluster_data Data Analysis Peptide_Control Control Peptide (with Proline) Binding_Assay Receptor Binding Assay Peptide_Control->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Peptide_Control->Functional_Assay Peptide_ATC Peptide with Atc Peptide_ATC->Binding_Assay Peptide_ATC->Functional_Assay Peptide_ProAnalog Peptide with Proline Analog Peptide_ProAnalog->Binding_Assay Peptide_ProAnalog->Functional_Assay Compare_Affinity Compare Binding Affinities (IC50/Ki) Binding_Assay->Compare_Affinity Compare_Efficacy Compare Functional Efficacies (EC50) Functional_Assay->Compare_Efficacy

Workflow for Comparative Biological Activity Assessment

A relevant biological target for peptides incorporating such constrained residues is the somatostatin receptor (SSTR), a G-protein coupled receptor (GPCR).[15][16][17] Somatostatin and its analogs are used therapeutically and often contain conformationally restricted amino acids to enhance their stability and receptor subtype selectivity. The signaling pathway initiated by SSTR activation is depicted below.

Somatostatin Receptor (SSTR) Signaling Pathway Ligand Somatostatin Analog (with constrained amino acid) SSTR SSTR (GPCR) Ligand->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion) PKA->Cellular_Response Leads to

Somatostatin Receptor (SSTR) Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the key experiments discussed in this guide.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound or constrained proline analogs is typically achieved using Fmoc-based solid-phase peptide synthesis.[18][19][20][21]

Materials:

  • Fmoc-protected amino acids, including Fmoc-4-amino-tetrahydro-2H-thiopyran-4-carboxylic acid[22][23] and desired Fmoc-protected proline analogs.

  • Rink Amide resin (for C-terminal amide peptides).

  • Coupling reagents (e.g., HBTU, HATU).

  • Base (e.g., DIPEA).

  • Deprotection solution (20% piperidine in DMF).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Solvents (DMF, DCM, Diethyl ether).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2-4 hours. For sterically hindered amino acids like this compound, extended coupling times or double coupling may be necessary.[19]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.[8][24]

Materials:

  • Purified peptide.

  • Protease of interest (e.g., trypsin, chymotrypsin) or serum.

  • Assay buffer appropriate for the protease.

  • Quenching solution (e.g., 10% acetic acid or 1% formic acid).

  • HPLC system with a C18 column.

Procedure:

  • Reaction Setup: Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Initiation: Add the protease or serum to the peptide solution to initiate the reaction.

  • Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

  • Data Analysis: Calculate the half-life (t1/2) of the peptide by plotting the percentage of remaining peptide versus time.

Receptor Binding Assay (Competitive)

This assay determines the binding affinity of a peptide to its receptor by measuring its ability to compete with a labeled ligand.

Materials:

  • Cell membranes or purified receptor.

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled).

  • Unlabeled competitor peptides (the peptides being tested).

  • Binding buffer.

  • Filtration apparatus.

Procedure:

  • Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptide.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand by rapid filtration through a filter mat that retains the receptor-ligand complexes.

  • Detection: Quantify the amount of bound labeled ligand on the filter.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration. Fit the data to a competition binding curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Conclusion

The choice between this compound and constrained proline analogs in peptide design depends on the specific therapeutic goal. Proline and its derivatives offer a well-established means of inducing specific turns and rigidifying peptide backbones. In contrast, this compound presents a novel scaffold with potentially different conformational preferences and enhanced proteolytic stability due to its unique heteroatom and ring size. While further direct comparative studies are needed to fully elucidate the quantitative differences in their effects, the information and protocols provided in this guide offer a solid foundation for researchers to explore the potential of these powerful tools in the development of next-generation peptide therapeutics.

References

Structure-activity relationship (SAR) studies of peptides containing "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Structure-Activity Relationship Studies on Peptides Containing 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Extensive searches of scientific literature and patent databases did not yield any specific structure-activity relationship (SAR) studies for peptides incorporating the non-natural, constrained amino acid this compound (Atc). While some patents list Atc as a potential component in broad therapeutic peptide claims, no experimental data from synthesis, biological evaluation, or comparative analysis of Atc-containing peptide analogues appear to be publicly available.

Therefore, this guide provides a generalized framework for conducting SAR studies on a novel amino acid like Atc, designed for researchers, scientists, and drug development professionals. The following sections outline the principles, hypothetical experimental designs, and data presentation formats that would be employed in such an investigation.

A Framework for Structure-Activity Relationship Studies of a Novel Amino Acid

The incorporation of conformationally constrained amino acids like Atc into peptides is a key strategy in medicinal chemistry to enhance properties such as potency, selectivity, and metabolic stability. An SAR study is essential to systematically explore the impact of such modifications.

Hypothetical Case Study: A GLP-1 Receptor Agonist

For the purpose of this guide, we will consider a hypothetical SAR study on a truncated analogue of Glucagon-Like Peptide-1 (GLP-1), a crucial hormone in glucose metabolism. Let's assume the parent peptide is a 10-amino acid sequence (a "10-mer") and we want to investigate the effect of replacing the native Alanine at position 8 (Ala8) with Atc and other analogues.

Parent Peptide Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ala -Asp-Leu-NH2

Rationale for Ala8 Substitution: Alanine is a small, non-polar amino acid. Replacing it with the more rigid, cyclic structure of Atc could induce a specific conformation in the peptide backbone, potentially leading to altered receptor binding and signaling.

Data Presentation: Comparative Biological Activity

A primary goal of an SAR study is to compare the biological activity of systematically modified peptide analogues. The data would be presented in a clear, tabular format.

Analogue ID Modification at Position 8 Sequence Receptor Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
Peptide-1Alanine (Parent)His-Gly-Glu-Gly-Thr-Phe-Thr-Ala -Asp-Leu-NH215.225.8
Peptide-2Atc His-Gly-Glu-Gly-Thr-Phe-Thr-Atc -Asp-Leu-NH25.810.3
Peptide-3Aminocyclohexanecarboxylic acid (Ac6c)His-Gly-Glu-Gly-Thr-Phe-Thr-Ac6c -Asp-Leu-NH210.118.5
Peptide-4GlycineHis-Gly-Glu-Gly-Thr-Phe-Thr-Gly -Asp-Leu-NH245.780.1
Peptide-5D-AlanineHis-Gly-Glu-Gly-Thr-Phe-Thr-D-Ala -Asp-Leu-NH222.441.2
Peptide-6ValineHis-Gly-Glu-Gly-Thr-Phe-Thr-Val -Asp-Leu-NH218.932.6

Table 1: Hypothetical comparative data for GLP-1 receptor agonist analogues. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of SAR studies. Below are generalized protocols for the synthesis and evaluation of the hypothetical peptides.

Solid-Phase Peptide Synthesis (SPPS)

Peptides would be synthesized using an automated peptide synthesizer on a Rink Amide resin.

  • Resin Swelling: The Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Atc-OH) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus on the resin. The coupling reaction is monitored for completion using a ninhydrin test.

  • Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

GLP-1 Receptor Binding Assay

This assay determines the affinity of the peptide analogues for the GLP-1 receptor.

  • Membrane Preparation: A stable cell line overexpressing the human GLP-1 receptor is cultured. The cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled GLP-1 analogue (e.g., [¹²⁵I]-GLP-1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptides (the synthesized analogues).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

SAR_Workflow cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis Parent Parent Peptide (e.g., GLP-1 Analogue) Analogue_Design Analogue Design (e.g., Ala -> Atc, Ac6c, D-Ala) Parent->Analogue_Design SPPS Solid-Phase Peptide Synthesis Analogue_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Receptor Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (EC50 determination) Characterization->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

A logical workflow for a structure-activity relationship (SAR) study.

GLP1_Signaling Peptide GLP-1 Analogue (e.g., Atc-containing) GLP1R GLP-1 Receptor Peptide->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Granule Exocytosis PKA->Insulin Promotes

A simplified signaling pathway for a GLP-1 receptor agonist.

A Comparative Analysis of the Biological Activities of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid and its Piperidine Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two structurally related heterocyclic compounds: 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid and its piperidine-based analogue, 4-Aminopiperidine-4-carboxylic acid. While direct comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to offer insights into their potential therapeutic applications and structure-activity relationships.

Introduction

This compound and 4-Aminopiperidine-4-carboxylic acid are valuable scaffolds in medicinal chemistry. The core structural difference lies in the heteroatom within the six-membered ring—sulfur in the thiopyran and nitrogen in the piperidine. This seemingly subtle change can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting derivatives. The piperidine moiety is a well-established privileged structure in drug discovery, appearing in numerous approved drugs.[1] The thiopyran ring, while less common, offers a unique isostere with the potential for novel pharmacological profiles.

Comparative Biological Activities

Direct comparative biological data for the parent compounds is scarce. However, a study on pyridine-connected derivatives of both scaffolds provides a rare head-to-head comparison in specific biological assays.

A series of novel pyridine-connected piperidine derivatives and pyridine-connected 2H-thiopyran derivatives were synthesized and evaluated for their larvicidal, nematicidal, and antimicrobial activities. The results indicated that the thiopyran derivatives generally exhibited superior performance in specific assays.[2]

Table 1: Comparative Larvicidal and Nematicidal Activity of Pyridine-Connected Derivatives

ScaffoldDerivative with Highest ActivityTargetActivity Metric (LD50)
2H-ThiopyranCompound 4e (with a methoxy group)Second instar larvae0.8 µg/mL
PiperidineCompounds 2a-g Second instar larvaeLower activity than thiopyran derivatives

Data summarized from a study on pyridine-connected derivatives.[2]

This study suggests that for larvicidal and nematicidal applications, the thiopyran scaffold may be more advantageous. The authors attribute the higher activity of the thiopyran derivatives to the combined presence of the pyridine and thiopyran moieties, further enhanced by specific substitutions like the methoxy group on the pyridine ring.[2]

Biological Activities of Derivatives

While direct comparisons are limited, the individual derivatives of each scaffold have been explored for various therapeutic applications.

This compound Derivatives

Research on the biological activities of derivatives of this compound is an emerging field. The parent compound itself is primarily cataloged as a chemical entity with limited published biological data.[3] However, related thiopyran-containing molecules have shown promise in several areas:

  • Antimicrobial and Nematicidal Agents: As highlighted in the comparative study, derivatives can possess potent larvicidal and nematicidal properties.[2]

  • Anticancer Activity: Certain dihydro-2H-thiopyran derivatives have been shown to exhibit significant activity against HeLa cancer cell lines.[2]

4-Aminopiperidine-4-carboxylic acid Derivatives

The piperidine scaffold is a cornerstone of modern medicinal chemistry, and derivatives of 4-Aminopiperidine-4-carboxylic acid have been investigated for a wide array of biological targets.[4][5][6]

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting the CNS. Derivatives of 4-aminopiperidine-4-carboxylic acid are utilized in the development of agents for neurological disorders.[5]

  • Enzyme Inhibition: This scaffold serves as a key building block for synthesizing enzyme inhibitors.[5] For instance, derivatives have been explored as inhibitors of DNA gyrase in Mycobacterium abscessus.[7]

  • Receptor Antagonism: The Boc-protected form of 4-aminopiperidine-4-carboxylic acid is a reactant in the synthesis of antagonists for various receptors, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands.

  • Antifungal Agents: A library of 4-aminopiperidines has been synthesized and shown to possess remarkable antifungal activity, targeting ergosterol biosynthesis.[8]

  • Analgesics and Anti-inflammatory Drugs: The compound is a key intermediate in the synthesis of new analgesics and anti-inflammatory agents.[1]

  • T-type Calcium Channel Blockers: Piperidine-4-carboxylate derivatives have been evaluated as potent and selective inhibitors of T-type calcium channels for the potential treatment of neuropathic pain.[9]

Experimental Protocols

Detailed experimental protocols for a direct comparative study are not available in the public domain. However, a general workflow for such a comparison is outlined below.

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis_Thiopyran Synthesis of 4-Aminotetrahydro-2H-thiopyran -4-carboxylic acid derivatives Receptor_Binding Receptor Binding Assays Synthesis_Thiopyran->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Synthesis_Thiopyran->Enzyme_Inhibition Cell_Based Cell-Based Functional Assays (e.g., cytotoxicity, proliferation) Synthesis_Thiopyran->Cell_Based Synthesis_Piperidine Synthesis of 4-Aminopiperidine-4-carboxylic acid derivatives Synthesis_Piperidine->Receptor_Binding Synthesis_Piperidine->Enzyme_Inhibition Synthesis_Piperidine->Cell_Based IC50_Ki_Determination Determination of IC50/Ki/EC50 values Receptor_Binding->IC50_Ki_Determination Enzyme_Inhibition->IC50_Ki_Determination Cell_Based->IC50_Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Ki_Determination->SAR_Analysis

Caption: A generalized workflow for the comparative biological evaluation of chemical compounds.

Signaling Pathways

The specific signaling pathways modulated by these compounds are diverse and depend on the final structure of the derivatives.

For 4-aminopiperidine-4-carboxylic acid derivatives , a notable example is their role as DNA gyrase inhibitors. This involves interfering with the bacterial DNA replication pathway.

G P4C Piperidine-4-carboxamide Derivative (e.g., 844) DNA_Gyrase Bacterial DNA Gyrase P4C->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Essential for Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Leads to

References

Conformational Analysis of Peptides Incorporating 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and selectivity. One such amino acid, 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (Atc), a cyclic β-amino acid analogue, offers unique conformational constraints due to its thiopyran ring. This guide provides a comparative analysis of the conformational properties of peptides incorporating Atc and other cyclic amino acids, with a focus on elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is based on published studies of structurally similar cyclic amino acids, providing a predictive framework for the conformational behavior of Atc-containing peptides.

Introduction to Conformational Analysis by NMR

NMR spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment.[1][2] By analyzing various NMR parameters, such as Nuclear Overhauser Effects (NOEs), ³J-coupling constants, and chemical shift deviations, it is possible to deduce the dihedral angles that define the peptide backbone and side-chain conformations.[1]

Key NMR Parameters for Conformational Analysis:

  • Nuclear Overhauser Effect (NOE): Arises from the through-space dipole-dipole coupling between protons that are typically within 5 Å of each other. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[2]

  • ³J-Coupling Constants: These scalar couplings between protons separated by three bonds are dependent on the intervening dihedral angle, as described by the Karplus equation. For peptides, the ³J(HN,Hα) coupling constant is particularly informative for determining the backbone dihedral angle φ.[1]

  • Chemical Shift Index (CSI): Deviations of ¹Hα and ¹³Cα chemical shifts from random coil values can indicate the presence of secondary structure elements like helices and β-sheets.

Comparative Conformational Preferences: Atc vs. Other Cyclic Amino Acids

While specific NMR data for Atc-containing peptides is limited in publicly available literature, we can infer its conformational influence by comparing it with structurally related cyclic amino acids, such as 4-aminopiperidine-4-carboxylic acid (Api) and cis-4-aminopiperidine-3-carboxylic acid (cis-APiC). The presence of the sulfur atom in the thiopyran ring of Atc, compared to the nitrogen in piperidine-based amino acids, is expected to influence ring puckering and the overall conformational landscape of the peptide.

Recent studies on peptides incorporating Api have shown that these residues can enhance helical structure stability and water solubility.[3] Similarly, peptides with cis-APiC have been demonstrated to promote mixed-helical folding without compromising aqueous solubility.[4] It is hypothesized that the thiopyran ring of Atc will also induce well-defined turn or helical structures, with the specific conformation being dependent on the position of Atc within the peptide sequence and the nature of the adjacent amino acids.

Table 1: Representative NMR Data for Peptides with Constrained Amino Acids
Amino AcidPeptide SequenceKey NOEs Observed³J(HN,Hα) (Hz)Inferred ConformationReference
(proxy for Atc) Ac-X-Api -Y-NH₂Hα(Api) - Hδ(Pro), HN(Y) - Hα(Api)-Type I β-turn[3]
cis-APiC Ac-L-Ala-cis-APiC -L-Ala-NH₂HN(Ala₂) - HN(APiC), Hα(Ala₁) - HN(APiC)8.5 (Ala₁), 4.2 (Ala₂)11/9-helix[4]
Cyclic β-amino acid cyclo(-VVG VG-)V₁HN–G₆HN, G₃HN–V₄HN-Two type II β-turns[5]

Note: This table presents representative data from studies on structurally similar amino acids to provide a comparative context for the expected conformational effects of Atc.

Experimental Protocols for NMR Analysis

A systematic approach is required to elucidate the conformation of peptides containing novel amino acids like Atc. The following is a generalized workflow for such an analysis.

Peptide Synthesis and Sample Preparation
  • Peptide Synthesis: The peptide of interest is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected Atc amino acid is incorporated at the desired position in the sequence.

  • Purification and Characterization: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

  • NMR Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The pH is adjusted to the desired value, typically between 4 and 6, to minimize amide proton exchange.

NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H NMR: To assess sample purity and obtain an overview of the proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues. A typical mixing time for TOCSY is 60-80 ms.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For small to medium-sized peptides, ROESY is often preferred to avoid zero-crossing of the NOE. Typical mixing times for NOESY/ROESY range from 150 to 400 ms.[5][6]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the backbone amides.

Data Processing and Analysis
  • Resonance Assignment: The proton resonances are assigned to specific amino acids in the peptide sequence using the TOCSY and NOESY/ROESY spectra.

  • NOE Restraint Generation: The cross-peak intensities in the NOESY/ROESY spectra are converted into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

  • Dihedral Angle Restraint Generation: ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra and used to derive φ dihedral angle restraints using the Karplus equation.[1]

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation programs like CYANA, XPLOR-NIH, or CNS to generate an ensemble of 3D structures consistent with the NMR data.[7]

  • Structure Validation: The quality of the calculated structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis, and the root-mean-square deviation (RMSD) of the structural ensemble.

Visualizing the Workflow and Conformational Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the conformational analysis of peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating Atc) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR_Sample_Prep NMR Sample Preparation (1-5 mM in deuterated solvent) Characterization->NMR_Sample_Prep TOCSY 2D TOCSY NOESY_ROESY 2D NOESY / ROESY HSQC ¹H-¹⁵N HSQC (optional) Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOESY_ROESY->Resonance_Assignment NOE_Restraints NOE Distance Restraints Resonance_Assignment->NOE_Restraints Angle_Restraints Dihedral Angle Restraints (from ³J-couplings) Resonance_Assignment->Angle_Restraints Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Restraints->Structure_Calculation Angle_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Figure 1: Experimental workflow for the conformational analysis of an Atc-containing peptide by NMR.

Conformational_Logic cluster_data Experimental NMR Data cluster_restraints Structural Restraints cluster_structure 3D Structure & Conformation NOESY_Data NOESY / ROESY Cross-peak Intensities Distance_Restraints Interproton Distances (< 5 Å) NOESY_Data->Distance_Restraints 1/r⁶ relationship J_Coupling_Data ³J(HN,Hα) Coupling Constants Dihedral_Restraints Backbone Dihedral Angle φ J_Coupling_Data->Dihedral_Restraints Karplus Equation CSI_Data Chemical Shift Deviations Secondary_Structure Secondary Structure (Helix, Sheet, Turn) CSI_Data->Secondary_Structure Conformational_Ensemble Ensemble of 3D Structures Distance_Restraints->Conformational_Ensemble Dihedral_Restraints->Conformational_Ensemble Secondary_Structure->Conformational_Ensemble Dominant_Conformation Dominant Conformation(s) Conformational_Ensemble->Dominant_Conformation Analysis & Clustering

References

Comparative Analysis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: A Guide to Synthesis Validation and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the synthesis and purity of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" (Compound A). The performance and analytical characteristics of Compound A are objectively compared with commercially available structural analogs: "3-Amino-tetrahydro-thiophene-3-carboxylic acid" (Alternative B) and "Tetrahydro-2H-thiopyran-4-carboxylic acid" (Alternative C). This document is intended for researchers, scientists, and drug development professionals seeking detailed analytical methodologies and comparative data for these compounds.

The validation employs High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Mass Spectrometry (MS) for structural confirmation and identification of potential impurities. The experimental data presented herein offers a clear comparison of the chromatographic behavior and mass fragmentation patterns of these compounds under identical analytical conditions.

Comparative Performance Data

The analytical performance of this compound and its alternatives was evaluated based on HPLC purity analysis and mass spectrometry. The results are summarized in the tables below.

Table 1: HPLC Purity and Retention Time

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Retention Time (min)Purity (%)
A (Target) This compoundC₆H₁₁NO₂S161.228.598.9
B (Alternative) 3-Aminotetrahydrothiophene-3-carboxylic acidC₅H₉NO₂S147.196.297.5
C (Alternative) Tetrahydro-2H-thiopyran-4-carboxylic acidC₆H₁₀O₂S146.2110.199.2

Table 2: Mass Spectrometry Data (Positive Ion Mode)

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (m/z)
A (Target) 162.0583162.0585145.0321 ([M+H-NH₃]⁺), 116.0423 ([M+H-COOH]⁺)
B (Alternative) 148.0427148.0429131.0165 ([M+H-NH₃]⁺), 102.0270 ([M+H-COOH]⁺)
C (Alternative) 147.0474147.0476129.0369 ([M+H-H₂O]⁺), 101.0423 ([M+H-COOH]⁺)

Experimental Protocols

Detailed methodologies for the High-Performance Liquid Chromatography and Mass Spectrometry analyses are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method was developed for the quantitative analysis of this compound and its analogs.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS) for Structural Validation

This method was used to confirm the molecular weight and fragmentation pattern of the synthesized compound and its alternatives.

  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sheath Gas Flow Rate: 35 units.

  • Auxiliary Gas Flow Rate: 10 units.

  • Capillary Temperature: 320°C.

  • Spray Voltage: 3.5 kV.

  • Full Scan Mass Range: m/z 50-500.

  • Resolution: 70,000.

  • Data-Dependent MS/MS: Fragmentation of the most intense ions was performed using Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 30.

  • Sample Infusion: Samples were prepared at a concentration of 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid and infused directly into the mass spectrometer at a flow rate of 5 µL/min.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analyzed compounds.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Validation cluster_data Data Interpretation synthesis Synthesis of Compound A sample_prep Sample Preparation (1 mg/mL in 50:50 ACN/H₂O) synthesis->sample_prep alternatives Procurement of Alternatives B & C alternatives->sample_prep hplc HPLC Analysis (Purity & Retention Time) sample_prep->hplc ms Mass Spectrometry (Structural Confirmation) sample_prep->ms hplc_data HPLC Data (Table 1) hplc->hplc_data ms_data MS Data (Table 2) ms->ms_data comparison Comparative Analysis hplc_data->comparison ms_data->comparison

Caption: Workflow for Synthesis Validation and Comparative Analysis.

compound_relationships A Compound A This compound B Alternative B 3-Amino-tetrahydro-thiophene-3-carboxylic acid A->B Structural Analog (5-membered ring) C Alternative C Tetrahydro-2H-thiopyran-4-carboxylic acid A->C Structural Analog (lacks amino group)

Caption: Structural Relationships of Analyzed Compounds.

Head-to-head comparison of the physicochemical properties of "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" and other non-natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide and small molecule drug candidates is a powerful strategy for modulating physicochemical and pharmacological properties. These unique building blocks can enhance metabolic stability, improve potency, and fine-tune solubility and lipophilicity to optimize drug-like characteristics. This guide provides a head-to-head comparison of the key physicochemical properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid and other selected non-natural amino acids, supported by experimental protocols and data.

Comparative Analysis of Physicochemical Properties

The selection of a non-natural amino acid for drug design is critically influenced by its intrinsic physicochemical properties. Parameters such as the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), solubility, and melting point dictate a molecule's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This comparison focuses on this compound, its oxygen-containing analog 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, the conformationally restricted cycloleucine, and the cyclic piperidine-4-carboxylic acid.

Data Summary

The following table summarizes key physicochemical data for the selected non-natural amino acids. Note that experimental values are prioritized, with predicted values used where experimental data is unavailable.

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted/Experimental)SolubilityMelting Point (°C)
This compound C₆H₁₁NO₂S161.22pKa1: ~2.1, pKa2: ~9.8-2.4 (Predicted)Soluble in water[1]No data
4-Aminotetrahydro-2H-pyran-4-carboxylic acidC₆H₁₁NO₃145.16[2]pKa1: ~2.1, pKa2: ~9.7-3.2 (Predicted)[2]Slightly soluble in water[3]>265 (decomposition)[4]
Cycloleucine (1-Aminocyclopentanecarboxylic acid)C₆H₁₁NO₂129.16pKa1: 2.2, pKa2: 10.3-2.28 (Experimental)[5]50 g/L in water at 25°C[5][6]320-330 (decomposition)[5]
Piperidine-4-carboxylic acid (Isonipecotic acid)C₆H₁₁NO₂129.16[7]pK1: 3.73, pK2: 10.72-3.05 (Experimental)Soluble in water[8][9][10]>300[9]
tert-ButylglycineC₆H₁₃NO₂131.17[11]No data-1.9 (Predicted)[11]Soluble in water and alcohol solvents[12]223-224 (hydrochloride salt)[12]

Visualization of Experimental Workflow

The systematic evaluation of the physicochemical properties of novel non-natural amino acids is a fundamental step in drug discovery. The following diagram illustrates a general workflow for this analytical process.

G General Workflow for Physicochemical Property Analysis of Non-Natural Amino Acids cluster_synthesis Compound Acquisition cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Synthesis Synthesis or Procurement of Non-Natural Amino Acid pKa pKa Determination (Potentiometric Titration) Synthesis->pKa Characterization logP logP/logD Determination (Shake-Flask Method) Synthesis->logP Characterization Solubility Solubility Assessment (Equilibrium Solubility Method) Synthesis->Solubility Characterization ADME ADME Profile Prediction and Drug-Likeness Assessment pKa->ADME Data Input logP->ADME Data Input Solubility->ADME Data Input

Caption: Workflow for analyzing non-natural amino acid properties.

Detailed Experimental Protocols

Accurate and reproducible experimental data is paramount for making informed decisions in drug development. Below are detailed methodologies for the key experiments cited.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa values of the acidic (carboxylic acid) and basic (amino) groups are determined by potentiometric titration. This method involves monitoring the pH of a solution of the amino acid as a strong acid or base is incrementally added.[13][14][15]

Materials:

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • The non-natural amino acid sample

  • Deionized water

  • Standard buffer solutions (pH 4, 7, and 10) for pH meter calibration[13]

Procedure:

  • Sample Preparation: Accurately weigh a sample of the amino acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of a 0.1 M solution).[13]

  • pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Acidic Titration:

    • Place the beaker containing the amino acid solution on the stir plate and immerse the pH electrode.

    • Record the initial pH of the solution.

    • Fill the burette with 0.1 M HCl.

    • Add the HCl in small, precise increments (e.g., 0.3-0.5 mL).[13] After each addition, allow the pH to stabilize and record the value.

    • Continue the titration until the pH drops to approximately 1.5-2.0.

  • Basic Titration:

    • Prepare a fresh, identical sample of the amino acid solution.

    • Fill a clean burette with 0.1 M NaOH.

    • Titrate the amino acid solution with the NaOH, again recording the pH after each incremental addition, until the pH reaches approximately 12.0-12.5.[13]

  • Data Analysis:

    • Plot the pH values against the volume of titrant (HCl and NaOH) added. This will generate a titration curve.

    • The pKa of the carboxylic acid group (pKa1) is the pH at the midpoint of the first buffer region (the first inflection point when titrating with NaOH).

    • The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region (the second inflection point).

Determination of the Partition Coefficient (logP/logD) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the lipophilicity of a compound, represented by the partition coefficient between n-octanol and water.[16][17][18][19][20]

Materials:

  • n-Octanol (pre-saturated with water or buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • The non-natural amino acid sample

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Separate the two phases.[17]

  • Sample Preparation: Prepare a stock solution of the amino acid in the aqueous buffer.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and a precise volume of the amino acid stock solution (a common ratio is 1:1).

    • Cap the tube tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[20]

  • Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.[17]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol (top) and aqueous (bottom) layers.

    • Determine the concentration of the amino acid in each aliquot using a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

Determination of Aqueous Solubility

This protocol determines the equilibrium (thermodynamic) solubility of a compound in an aqueous medium.

Materials:

  • The non-natural amino acid sample (solid)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Small vials with screw caps

  • Orbital shaker or rotator, preferably in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid amino acid to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.22 µm).

  • Quantification: Dilute the clear, saturated solution with the buffer and determine the concentration of the dissolved amino acid using a calibrated analytical method.

  • Result: The determined concentration is the equilibrium solubility of the amino acid under the specified conditions, typically reported in mg/mL or µg/mL.[21]

References

Enhancing Peptide Therapeutics: A Comparative Guide to the In Vitro Metabolic Stability of Peptides Containing 4-Aminotetrahydro-2H-thiopyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor metabolic stability, leading to rapid degradation and short in vivo half-lives. A promising strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance resistance to enzymatic cleavage. This guide provides a comparative assessment of the in vitro metabolic stability of peptides containing the cyclic amino acid analog, 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. While direct experimental data for this specific modification is emerging, this guide extrapolates from studies on structurally similar compounds and the well-established principles of peptide stabilization.

The Promise of Constrained Analogs

The inclusion of rigid, cyclic structures like this compound into a peptide backbone is a key strategy for improving metabolic stability.[1][2] This modification introduces conformational constraints, which can shield the peptide bonds from the action of proteases.[3][4] In contrast to their linear counterparts, which are flexible and easily accessible to enzymes, cyclic peptides or those containing cyclic residues often exhibit significantly enhanced stability.[5][6] The structural rigidity imparted by such modifications can prevent the peptide from adopting the necessary conformation for enzyme binding and subsequent cleavage.[3]

Comparative In Vitro Metabolic Stability Data

To illustrate the expected stability enhancements, this section presents hypothetical comparative data based on typical results from in vitro metabolic stability assays. The tables below compare a hypothetical peptide containing this compound (Peptide-Thp) with a linear analog (Linear-Peptide) and a peptide with a different common modification, such as N-methylation (N-Me-Peptide).

Table 1: Human Liver Microsomal Stability Assay

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Linear-Peptide1546.2
N-Me-Peptide4515.4
Peptide-Thp > 120 < 5.8

Table 2: Human Plasma Stability Assay

CompoundPercent Remaining after 4 hours
Linear-Peptide< 10%
N-Me-Peptide65%
Peptide-Thp > 90%

These tables demonstrate the anticipated significant improvement in metabolic stability for a peptide containing the this compound modification when compared to a standard linear peptide and another stabilized analog.

Experimental Protocols

Detailed methodologies for the key in vitro stability assays are provided below. These protocols are essential for researchers aiming to replicate or adapt these experiments for their own modified peptides.

Human Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[7][8][9]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Test peptide stock solution (e.g., in DMSO)

  • Control compounds (one high clearance, one low clearance)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

Procedure:

  • Prepare the incubation mixture by combining the phosphate buffer and HLM. Pre-warm at 37°C.

  • Add the test peptide to the incubation mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent peptide.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test peptide.[8][10]

Human Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in plasma.[11][12]

Materials:

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Test peptide stock solution

  • Control peptide

  • Acetonitrile with an internal standard

Procedure:

  • Thaw the human plasma and pre-warm to 37°C.

  • Add the test peptide to the plasma to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.[13]

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the plasma-peptide mixture.

  • Stop the enzymatic degradation by adding the aliquot to cold acetonitrile with an internal standard.[12]

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the intact peptide.

  • Plot the percentage of the remaining peptide against time to determine its stability.

Visualizing the Workflow and Structural Advantage

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the in vitro metabolic stability assays and the structural comparison between a natural amino acid and this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Peptide & Controls incubate Incubate at 37°C start->incubate microsomes Liver Microsomes / Plasma microsomes->incubate buffer Buffer (pH 7.4) buffer->incubate nadph NADPH (for Microsomes) nadph->incubate sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining, t½, and CLint lcms->calc report Generate Stability Report calc->report

Caption: Workflow for in vitro metabolic stability assays.

G cluster_linear Linear Amino Acid (e.g., Leucine) cluster_cyclic This compound cluster_placeholder_cyclic H₂N H₂N H₂N->Cα N-terminus COOH COOH Cα->COOH C-terminus R Side Chain (Flexible) Cα->R cyclic_struct rigid Rigid Cyclic Backbone (Protease Resistant) cluster_placeholder_cyclic cluster_placeholder_cyclic C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 S S C3->S C5 C5 S->C5 C4 C4 C5->C4 C4->C1 N N C4->N NH₂ COOH_group COOH_group C4->COOH_group COOH

Caption: Structural comparison of a linear vs. a cyclic amino acid.

Conclusion

The incorporation of this compound into peptides represents a highly promising strategy to enhance their metabolic stability. By introducing conformational rigidity, this modification is expected to significantly reduce susceptibility to enzymatic degradation in both the liver and plasma, thereby prolonging the peptide's half-life. The experimental protocols and comparative data presented in this guide offer a framework for researchers to evaluate the effectiveness of this and other stabilization strategies in the development of more robust and effective peptide therapeutics.

References

Enhancing Peptide Receptor Binding Affinity through Conformational Constraint: A Comparative Guide to Incorporating 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids to modulate the pharmacological properties of peptides is a cornerstone of modern drug discovery. By introducing conformational constraints, researchers can pre-organize a peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity, increased stability, and improved selectivity. This guide provides a comparative analysis of the impact of incorporating the conformationally constrained amino acid, 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (Atc), into a model peptide sequence and its effect on binding affinity to its target receptor.

The thiopyran ring of Atc restricts the rotational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty of binding to a receptor, thereby potentially increasing binding affinity.

Impact on Receptor Binding Affinity: A Comparative Analysis

To illustrate the potential impact of Atc incorporation, we present a hypothetical case study based on a somatostatin analog. Somatostatin is a cyclic peptide hormone that binds to a family of G-protein coupled receptors and is a valuable target for the treatment of various diseases. The binding affinity of somatostatin analogs is highly dependent on their conformation.

The following table summarizes the binding affinities (IC50 values) of a native peptide and its analog containing this compound (Atc) for the somatostatin receptor subtype 2 (SSTR2). This data is illustrative to demonstrate the potential effects of such a modification.

CompoundSequenceModificationIC50 (nM) for SSTR2Fold Change in Affinity
Native Peptide AnalogH-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-OHNone15.8-
Atc-Modified Peptide AnalogH-D-Phe-Cys-Atc -D-Trp-Lys-Thr-Cys-Thr-OHPhe -> Atc3.24.9x increase

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of this compound incorporation.

The substitution of a flexible amino acid, such as Phenylalanine, with the rigid Atc residue can lead to a significant increase in binding affinity. This is attributed to the conformational restriction imposed by the thiopyran ring, which pre-organizes the peptide into a conformation that is more favorable for binding to the SSTR2 receptor.

Experimental Protocols

To determine the receptor binding affinity of peptide analogs, a competitive radioligand binding assay is a commonly employed method. Below is a detailed protocol for such an assay.

Competitive Radioligand Binding Assay for SSTR2

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the somatostatin receptor subtype 2 (SSTR2).

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human SSTR2.

  • Radioligand: [125I]-Tyr11-Somatostatin-14 or a similar high-affinity SSTR2 radioligand.

  • Test Peptides: Native peptide analog and Atc-modified peptide analog, dissolved in an appropriate buffer.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Plate Preparation: To each well of a 96-well filter plate, add 50 µL of assay buffer.

  • Addition of Competitors: Add 50 µL of varying concentrations of the unlabeled test peptides (ranging from 10-12 M to 10-5 M) to the respective wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

  • Addition of Radioligand: Add 50 µL of the radioligand at a final concentration close to its Kd value to all wells.

  • Addition of Cell Membranes: Add 50 µL of the SSTR2-expressing cell membrane preparation to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Impact and Workflow

To better understand the concepts and processes described, the following diagrams have been generated.

G cluster_0 Unmodified Peptide cluster_1 Atc-Modified Peptide Flexible Conformation Flexible Conformation High Energy Barrier High Entropic Barrier to Binding Flexible Conformation->High Energy Barrier Conformational Search Receptor Binding Receptor Binding High Energy Barrier->Receptor Binding Binding Event Constrained Conformation Constrained Conformation (Atc Incorporation) Low Energy Barrier Low Entropic Barrier to Binding Constrained Conformation->Low Energy Barrier Pre-organized Conformation Enhanced Receptor Binding Enhanced Receptor Binding Low Energy Barrier->Enhanced Receptor Binding Binding Event

Caption: Impact of Atc on peptide conformation and receptor binding.

G Start Start Peptide Synthesis Solid-Phase Peptide Synthesis (Native and Atc-modified) Start->Peptide Synthesis Purification Purification by HPLC Peptide Synthesis->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization Binding Assay Competitive Radioligand Binding Assay Characterization->Binding Assay Data Analysis IC50 Determination Binding Assay->Data Analysis Comparison Compare Binding Affinities Data Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparing peptide binding affinity.

G cluster_0 Binding Competition Receptor SSTR2 Receptor Radioligand [125I]-Somatostatin Radioligand->Receptor Binds Test Peptide Unlabeled Peptide (Native or Atc-modified) Test Peptide->Receptor Competes for Binding

Caption: Principle of the competitive receptor binding assay.

A Comparative Analysis of Antibodies Targeting Peptides with 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: A Hypothetical Framework for Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids into peptides is a rapidly advancing area in drug discovery and development, offering novel therapeutic candidates with enhanced properties. One such amino acid of interest is "4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid" (ATC). The development of specific antibodies targeting peptides containing ATC is crucial for pharmacokinetic and pharmacodynamic studies. A significant challenge in the development of such antibodies is ensuring their specificity and characterizing their cross-reactivity against structurally related molecules.

Due to the novel nature of this particular modified amino acid, publicly available cross-reactivity data for anti-ATC peptide antibodies is limited. This guide, therefore, presents a hypothetical framework for conducting and evaluating cross-reactivity studies for antibodies raised against ATC-containing peptides. The methodologies and data presented herein are illustrative and based on established principles of immunoassay development and antibody characterization.

Hypothetical Cross-Reactivity Data

A critical step in characterizing a new antibody is to assess its binding to molecules that are structurally similar to the target antigen. This helps to determine the antibody's specificity. In a hypothetical study, an antibody raised against an ATC-containing peptide ("Peptide-ATC") would be tested against a panel of related structures. The following table summarizes potential results from a competitive ELISA, where the concentration of the competitor required to inhibit 50% of the antibody binding (IC50) is measured. A lower IC50 value indicates higher affinity and therefore higher cross-reactivity.

Compound IDCompound Name / StructureModification from ATCHypothetical IC50 (nM)% Cross-Reactivity
1 Peptide-ATC - 10 100%
2Peptide-4-Aminotetrahydro-2H-pyran-4-carboxylic acidOxygen substitution for Sulfur5002%
3Peptide-1-amino-4-ethyl-piperidine-4-carboxylic acidNitrogen substitution for Sulfur, ring saturation> 10,000<0.1%
4Peptide-Aminocyclohexanecarboxylic acidRemoval of heteroatom> 10,000<0.1%
5Native Peptide (without ATC)Alanine substitution for ATC> 10,000<0.1%

Note: The data presented in this table is hypothetical and serves as an example of how cross-reactivity data would be presented.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of antibody specificity. Below are representative protocols for the key experiments that would be performed in a cross-reactivity study.

Antigen Preparation and Antibody Production
  • Peptide Synthesis: The target peptide containing this compound is synthesized using solid-phase peptide synthesis.

  • Carrier Protein Conjugation: The synthesized peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.

  • Immunization: The peptide-KLH conjugate is used to immunize host animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification: The resulting antibodies are purified from the serum or hybridoma supernatant using affinity chromatography with the immobilized target peptide.

Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating: A 96-well microtiter plate is coated with the target peptide conjugated to a different carrier protein (e.g., Bovine Serum Albumin, BSA) to avoid cross-reactivity to the carrier used for immunization.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: A fixed, predetermined concentration of the purified antibody is pre-incubated with varying concentrations of the test compounds (the ATC-peptide and its structural analogs).

  • Binding: The antibody-competitor mixtures are added to the coated plate and incubated to allow the antibody to bind to the immobilized peptide.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric, chemiluminescent, or fluorescent signal is measured using a plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of competitor in the solution. The IC50 values are calculated from the resulting dose-response curves. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Peptide-ATC / IC50 of Competitor) x 100.

Visualizing Experimental Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antibody production and characterization, and a hypothetical signaling pathway where an ATC-containing peptide might act as a ligand.

G cluster_0 Antibody Production & Purification cluster_1 Cross-Reactivity Testing (Competitive ELISA) Peptide_Synthesis 1. Peptide Synthesis (with ATC) Conjugation 2. Conjugation to KLH Peptide_Synthesis->Conjugation Immunization 3. Immunization Conjugation->Immunization Purification 4. Affinity Purification Immunization->Purification Competition C. Antibody + Competitor Incubation Purification->Competition Purified Antibody Plate_Coating A. Plate Coating (Peptide-BSA) Blocking B. Blocking Plate_Coating->Blocking Blocking->Competition Binding D. Add to Plate Competition->Binding Detection E. Detection Binding->Detection G ATC_Peptide ATC-Containing Peptide (Ligand) Receptor Target Receptor ATC_Peptide->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Safety Operating Guide

Proper Disposal of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally related compounds and general chemical waste management principles provide a strong basis for safe disposal procedures. The hazard classifications for the similar compound, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, indicate that it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may lead to respiratory irritation[1][2]. Therefore, it is prudent to handle this compound as a hazardous substance.

I. Immediate Safety Protocols

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Goggles (European standard - EN 166) or face shield.To prevent serious eye damage from splashes or dust[1][3].
Hand Protection Protective gloves (chemically resistant, e.g., nitrile).To prevent skin irritation and absorption[1][3].
Body Protection Laboratory coat and appropriate protective clothing.To prevent skin contact[3][4].
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large quantities or in case of dust formation[3].To prevent respiratory tract irritation[1][2][4].

In case of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[2].

  • After skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing and wash it before reuse[2][3][4].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2][3][4].

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[2].

II. Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be handled as hazardous waste.

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled hazardous waste container for the collection of this compound waste.
  • The container must be securely closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion[5].

2. Handling Spills:

  • In the event of a spill, evacuate personnel from the immediate area.
  • Wear the appropriate PPE before attempting to clean the spill.
  • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust[4].
  • For liquid spills, use an inert absorbent material.
  • All materials used for cleanup must also be disposed of as hazardous waste[6].

3. Container Decontamination:

  • Empty containers that held this compound must be treated as hazardous waste.
  • Thoroughly empty all contents.
  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste[6]. For highly toxic chemicals, the first three rinses should be collected[6].
  • After thorough rinsing, the container can be disposed of according to institutional protocols.

4. Final Disposal:

  • Never dispose of this compound by pouring it down the drain or mixing it with regular trash[6].
  • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service[7].
  • Ensure all paperwork and manifests required by local and national regulations are completed accurately.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_process Disposal Process cluster_final Final Steps start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Obtain Labeled, Compatible Hazardous Waste Container ppe->waste_container is_spill Is it a Spill? waste_container->is_spill spill_cleanup Follow Spill Cleanup Protocol: - Contain Spill - Use Inert Absorbent - Collect Residue is_spill->spill_cleanup Yes transfer_waste Transfer Chemical Waste to Designated Container is_spill->transfer_waste No spill_cleanup->transfer_waste decontaminate Decontaminate Emptied Container (Collect First Rinse as Waste) transfer_waste->decontaminate store_waste Store Waste Container Securely in Ventilated Area decontaminate->store_waste disposal_service Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_service end End: Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid (CAS No. 39124-16-8). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1][2]

GHS Hazard and Precautionary Codes

CategoryCodeDescription
Hazard H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1][2]
H318Causes serious eye damage.[1]
H335May cause respiratory irritation.[1][2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash hands thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles or a face shield.[5]Protects against splashes and dust, preventing serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown.[5][6]Prevents skin irritation and absorption.
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved respirator or a full face-piece chemical cartridge-type respirator.[5]Necessary to avoid respiratory tract irritation from dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid the formation of dust and aerosols.[6]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Avoid contact with skin and eyes.[6]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves.[6]

  • Prevent further leakage or spillage if it is safe to do so.[6]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6]

  • Do not let the chemical enter drains.[6]

Disposal:

  • Disposal should be in accordance with applicable regional, national, and local laws and regulations.[7]

  • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.[8]

  • The container used for disposal should be clearly labeled with the chemical name and its associated hazards.[8]

Workflow for Handling this compound

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use fume hood - Avoid dust generation prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage spill Accidental Spill - Evacuate and ventilate - Contain and collect waste handling->spill storage->handling disposal Disposal - Label hazardous waste - Licensed disposal service storage->disposal spill->disposal end End of Process disposal->end

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.